2-Anilinophenylacetic acid
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-(2-anilinophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,15H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFCAWNKWPIBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357543 | |
| Record name | 2-Anilinophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70172-33-7 | |
| Record name | 2-Anilinophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Anilinophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Anilinophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-anilinophenylacetic acid (CAS Number: 70172-33-7), a versatile organic compound with significant potential in pharmaceutical research. This document details its physicochemical properties, synthesis methodologies, and explores its established anti-inflammatory and anticonvulsant activities. Detailed experimental protocols for the evaluation of these biological effects are provided, alongside an exploration of the underlying mechanisms of action, including its likely role as a cyclooxygenase inhibitor and its potential interactions with neuronal signaling pathways. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound, also known as 2-(phenylamino)benzeneacetic acid, is an aromatic amino acid derivative. Its core structure consists of a phenylacetic acid moiety with an aniline group substituted at the ortho position of the phenyl ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 70172-33-7 | |
| Molecular Formula | C₁₄H₁₃NO₂ | |
| Molecular Weight | 227.26 g/mol | |
| Melting Point | 89-93 °C | |
| Boiling Point (Predicted) | 407.4 ± 28.0 °C | |
| Density (Predicted) | 1.242 ± 0.06 g/cm³ | |
| pKa (Predicted) | 4.14 ± 0.10 | |
| Appearance | Solid | |
| Solubility | Information not available |
Synthesis of this compound
The synthesis of this compound can be achieved through several established organic chemistry reactions. A prevalent method is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with an amine.
Experimental Protocol: Ullmann Condensation for N-Phenylanthranilic Acid Analogs
Materials:
-
o-Chlorobenzoic acid
-
Aniline
-
Anhydrous potassium carbonate
-
Copper oxide (catalyst)
-
Decolorizing carbon
-
Concentrated hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (1.66 moles), o-chlorobenzoic acid (0.26 moles), anhydrous potassium carbonate (0.3 moles), and copper oxide (1 g).
-
Reflux the mixture for 2 hours using an oil bath.
-
After reflux, remove the excess aniline by steam distillation.
-
To the residual solution, add decolorizing carbon (20 g) and boil for 15 minutes.
-
Filter the hot solution by suction.
-
Precipitate the product by adding the filtrate to a mixture of concentrated hydrochloric acid (30 cc) and water (60 cc) with stirring.
-
Filter the precipitated acid once the mixture has cooled.
-
Dry the product to a constant weight.
This procedure would need to be adapted by using an appropriate starting material, such as 2-bromophenylacetic acid, to yield this compound.
Biological Activities and Mechanisms of Action
This compound has demonstrated notable anti-inflammatory and anticonvulsant properties in preclinical studies.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are likely mediated through the inhibition of cyclooxygenase (COX) enzymes, a mechanism shared by many non-steroidal anti-inflammatory drugs (NSAIDs). COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
Signaling Pathway: Cyclooxygenase Inhibition
Anticonvulsant Activity
The precise mechanism underlying the anticonvulsant activity of this compound is not yet fully elucidated. However, common mechanisms for anticonvulsant drugs involve the modulation of voltage-gated ion channels (such as sodium and calcium channels) or the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA).
Potential Signaling Pathways for Anticonvulsant Action
Experimental Protocols for Biological Activity
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
1% (w/v) solution of lambda-carrageenan in sterile saline
-
Plethysmometer
-
Test compound (this compound) dissolved in a suitable vehicle
-
Positive control (e.g., Diclofenac, 5-20 mg/kg)
-
Vehicle control
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Fasting: Fast animals overnight with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compound, positive control, or vehicle control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Experimental Workflow: Carrageenan-Induced Paw Edema
Maximal Electroshock (MES) Seizure Test in Mice (Anticonvulsant Activity)
The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.
Materials:
-
Male albino mice (20-25 g)
-
Electroconvulsometer with corneal electrodes
-
0.9% saline solution
-
Test compound (this compound) dissolved in a suitable vehicle
-
Positive control (e.g., Phenytoin)
-
Vehicle control
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions for at least three days.
-
Drug Administration: Administer the test compound, positive control, or vehicle control i.p.
-
Pre-treatment Time: Conduct the test at the time of peak effect of the compound (typically 30-60 minutes post-injection).
-
Stimulus Application: Apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through saline-wetted corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase indicates protection.
-
Data Analysis: Calculate the percentage of mice protected in each group.
Experimental Workflow: Maximal Electroshock (MES) Test
Conclusion
This compound is a compound of significant interest due to its demonstrated anti-inflammatory and anticonvulsant properties. Its synthesis via established methods like the Ullmann condensation makes it an accessible target for further investigation. The likely mechanism for its anti-inflammatory action is through the inhibition of COX enzymes, while its anticonvulsant effects warrant further exploration to pinpoint the specific ion channels or neurotransmitter systems involved. The detailed protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound and its derivatives. Future research should focus on elucidating the precise molecular targets to enable the design of more potent and selective drug candidates.
A-Detailed-Technical-Guide-to-the-Synthesis-of-2-Anilinophenylacetic-Acid-from-Aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Anilinophenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). The core structure, a diphenylamine derivative, is also a building block for other biologically active compounds. This guide provides an in-depth overview of the primary synthetic routes from aniline, focusing on the Ullmann condensation and the Buchwald-Hartwig amination, which are prominent methods for the crucial C-N bond formation.
Core Synthetic Strategies
The synthesis of this compound from aniline fundamentally involves the coupling of an aniline moiety with a phenylacetic acid derivative. The most common approaches utilize a halo-substituted phenylacetic acid as the electrophilic partner.
Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for the formation of carbon-nitrogen bonds.[1] In this context, it involves the reaction of aniline with 2-chlorophenylacetic acid in the presence of a copper catalyst and a base at elevated temperatures.[1][2] While effective, traditional Ullmann conditions can be harsh, often requiring high temperatures and stoichiometric amounts of copper.[1]
Reaction Scheme:
Aniline + 2-Chlorophenylacetic Acid --(Cu catalyst, Base)--> this compound
Buchwald-Hartwig Amination
A more modern and often higher-yielding alternative is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[3][4] The reaction employs a palladium catalyst with a suitable phosphine ligand to couple aniline with 2-chlorophenylacetic acid.[3][5]
Reaction Scheme:
Aniline + 2-Chlorophenylacetic Acid --(Pd catalyst, Ligand, Base)--> this compound
Experimental Protocols
-
Ullmann Condensation Protocol
A typical procedure involves heating a mixture of aniline, 2-chlorophenylacetic acid, a base such as potassium carbonate, and a copper catalyst (e.g., copper(I) iodide) in a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[1] The reaction temperature is often in excess of 150 °C. After completion, the reaction mixture is cooled, acidified, and the product is extracted and purified.
-
Buchwald-Hartwig Amination Protocol
In a representative Buchwald-Hartwig amination, aniline and 2-chlorophenylacetic acid are dissolved in an appropriate solvent, such as toluene or dioxane.[4] A palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3), a phosphine ligand (e.g., BINAP or a sterically hindered biarylphosphine), and a base (e.g., sodium tert-butoxide or potassium carbonate) are added.[3][6] The reaction is then heated, typically under an inert atmosphere, at temperatures ranging from 80-120 °C. Work-up and purification follow standard procedures.
Data Presentation
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., CuI, Cu powder) | Palladium (e.g., Pd(OAc)2, Pd2(dba)3) |
| Ligand | Often not required, but ligands like phenanthroline can be used | Phosphine-based (e.g., BINAP, XPhos) |
| Base | Inorganic bases (e.g., K2CO3, KOH) | Strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4) |
| Solvent | High-boiling polar solvents (e.g., DMF, NMP) | Aprotic solvents (e.g., Toluene, Dioxane) |
| Temperature | High (often > 150 °C) | Moderate (80-120 °C) |
| Yield | Generally moderate | Often high |
| Substrate Scope | More limited, often requires activated aryl halides | Broad, tolerates a wide range of functional groups |
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C14H13NO2[7] |
| Molecular Weight | 227.26 g/mol [8] |
| Melting Point | 89-93 °C[8] |
| Boiling Point | 407.4 ± 28.0 °C (Predicted)[8] |
| pKa | 4.14 ± 0.10 (Predicted)[8] |
Visualizations
Caption: Comparative workflow of Ullmann and Buchwald-Hartwig synthesis routes.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[3]
Conclusion
The synthesis of this compound from aniline is a well-established process with multiple viable routes. The choice between the Ullmann condensation and the Buchwald-Hartwig amination will depend on factors such as desired yield, available resources, and tolerance for harsh reaction conditions. For high-throughput and process chemistry applications, the milder conditions and higher efficiency of the Buchwald-Hartwig amination often make it the preferred method. This guide provides a foundational understanding for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. US7906677B2 - Process for phenylacetic acid derivatives - Google Patents [patents.google.com]
- 7. PubChemLite - this compound (C14H13NO2) [pubchemlite.lcsb.uni.lu]
- 8. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
The Core Mechanism of 2-Anilinophenylacetic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 2-anilinophenylacetic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). The primary focus of this document is on two key representatives of this class: aceclofenac and diclofenac. This guide will delve into their core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The principal mechanism through which this compound derivatives exert their anti-inflammatory, analgesic, and antipyretic effects is by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by pro-inflammatory stimuli such as cytokines and growth factors. It is the primary target for the anti-inflammatory effects of NSAIDs.
Both aceclofenac and diclofenac are potent inhibitors of both COX-1 and COX-2, with a degree of selectivity for COX-2. This inhibition of COX enzymes leads to a reduction in the production of prostaglandins, thereby alleviating the symptoms of inflammation.
Quantitative Data: COX Inhibition Potency
The inhibitory potency of aceclofenac and diclofenac against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. The lower the IC50 value, the more potent the compound is at inhibiting the enzyme. The following table summarizes the reported IC50 values for aceclofenac and diclofenac from various in vitro assays.
| Compound | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |
| Aceclofenac | Human Whole Blood | >100 | 0.77 | >129 | |
| Aceclofenac | --- | --- | --- | 0.26 | |
| Diclofenac | Human Whole Blood | 0.6 | 0.04 | 15 | |
| Diclofenac | Human Monocytes | 0.076 | 0.026 | 2.9 | |
| Diclofenac | Human Whole Blood | 1.6 | 0.05 | 32 |
Experimental Protocols
In Vitro COX Inhibition Assay (Human Whole Blood Assay)
This assay is a widely used method to determine the COX-1 and COX-2 inhibitory activity of compounds in a physiologically relevant environment.
Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 and COX-2 in human whole blood.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy human volunteers who have not taken any NSAIDs for at least two weeks.
-
COX-1 Assay (Thromboxane B2 production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.
-
The blood is allowed to clot at 37°C for a specific time, during which platelets are activated and produce thromboxane A2 (TXA2), which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).
-
The reaction is stopped, and the serum is collected after centrifugation.
-
The concentration of TXB2 in the serum is measured using a specific enzyme-linked immunosorbent assay (ELISA). The inhibition of TXB2 production reflects the inhibition of COX-1 activity.
-
-
COX-2 Assay (Prostaglandin E2 production):
-
Aliquots of whole blood are pre-incubated with an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce the expression of COX-2.
-
The blood is then incubated with various concentrations of the test compound or vehicle control.
-
Arachidonic acid is added to initiate the production of prostaglandins.
-
The reaction is stopped, and plasma is collected after centrifugation.
-
The concentration of prostaglandin E2 (PGE2) in the plasma is measured using a specific ELISA. The inhibition of PGE2 production reflects the inhibition of COX-2 activity.
-
-
Data Analysis: The percentage of inhibition of COX-1 and COX-2 activity is calculated for each concentration of the test compound. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Prostaglandin E2 (PGE2) Measurement by ELISA
Objective: To quantify the concentration of PGE2 in biological samples (e.g., cell culture supernatant, plasma).
Methodology (Competitive ELISA):
-
Plate Coating: A microplate is coated with a capture antibody specific for the primary antibody.
-
Competitive Binding:
-
Standards with known concentrations of PGE2 and the unknown samples are added to the wells of the microplate.
-
A fixed amount of PGE2 conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and a primary antibody specific for PGE2 are then added to each well.
-
During incubation, the PGE2 in the sample and the enzyme-conjugated PGE2 compete for binding to the limited number of primary antibody binding sites.
-
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added to each well. The enzyme converts the substrate into a colored product.
-
Color Development and Measurement: The intensity of the color developed is inversely proportional to the amount of PGE2 in the sample. The reaction is stopped, and the absorbance is read using a microplate reader at a specific wavelength.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of PGE2 in the unknown samples is then determined by interpolating their absorbance values on the standard curve.
Signaling Pathways
Prostaglandin Biosynthesis and Inhibition by this compound Derivatives
The following diagram illustrates the prostaglandin biosynthesis pathway and the point of inhibition by this compound derivatives.
Caption: Prostaglandin biosynthesis pathway and its inhibition.
Putative Alternative Mechanism of Diclofenac: NO-cGMP-K+ Channel Pathway
Some research suggests that diclofenac may also exert its analgesic effects through the activation of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP)-potassium (K+) channel pathway.
Caption: Proposed NO-cGMP-K+ channel pathway activation by diclofenac.
Other Potential Mechanisms of Action
Beyond the primary mechanism of COX inhibition, research has suggested other potential mechanisms for diclofenac, which may contribute to its overall pharmacological profile. These include:
-
Inhibition of the Lipoxygenase Pathway: Some evidence indicates that diclofenac may also inhibit the lipoxygenase pathway, which is involved in the production of leukotrienes, another class of inflammatory mediators.
-
Modulation of Inflammatory Cytokines: Aceclofenac and its metabolites have been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6).
-
Inhibition of Phospholipase A2: There is some indication that diclofenac may inhibit phospholipase A2, the enzyme that releases arachidonic acid from cell membranes.
Further research is needed to fully elucidate the clinical significance of these alternative mechanisms of action.
Conclusion
The primary mechanism of action of this compound derivatives, exemplified by aceclofenac and diclofenac, is the potent inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. This well-established mechanism accounts for their significant anti-inflammatory, analgesic, and antipyretic properties. The quantitative data on their COX inhibitory potency, along with standardized experimental protocols for their evaluation, provide a robust framework for their continued study and development. Furthermore, the exploration of alternative mechanisms of action, particularly for diclofenac, opens new avenues for understanding their complete pharmacological profile and for the potential development of new therapeutic applications. This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing a comprehensive overview of the core principles underlying the action of this important class of NSAIDs.
Spectroscopic Characterization of 2-Anilinophenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for 2-anilinophenylacetic acid. These predictions are based on the analysis of its functional groups and data from analogous compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | -COOH |
| ~8-9 | Singlet | 1H | -NH- |
| ~6.8-7.5 | Multiplet | 9H | Aromatic C-H |
| ~3.6 | Singlet | 2H | -CH₂- |
Note: The chemical shifts of the -COOH and -NH- protons are highly dependent on the solvent, concentration, and temperature.[4]
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~175-180 | C=O (Carboxylic Acid) |
| ~140-150 | Aromatic C-N |
| ~120-140 | Aromatic C-C |
| ~115-130 | Aromatic C-H |
| ~35-45 | -CH₂- |
Note: PubChem indicates that experimental ¹³C NMR data for this compound is available in SpectraBase.[1]
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Secondary Amine |
| ~3000-2500 (broad) | O-H Stretch | Carboxylic Acid |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950-2850 | C-H Stretch | Aliphatic (-CH₂-) |
| ~1710 | C=O Stretch | Carboxylic Acid |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
| ~1300-1200 | C-N Stretch | Aromatic Amine |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 227 | [M]⁺, Molecular ion |
| 182 | [M-COOH]⁺, Loss of the carboxylic acid group |
| 167 | [M-CH₂COOH]⁺, a-cleavage |
Note: The fragmentation pattern of carboxylic acids in electron ionization (EI) mass spectrometry often involves the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).[5] PubChem also indicates the availability of GC-MS data from SpectraBase.[1]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Data Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Data Acquisition:
-
Employ a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
The relaxation delay should be adjusted to ensure quantitative data if required.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: No extensive sample preparation is required for the ATR technique. Ensure the ATR crystal is clean.
-
Data Acquisition:
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
solubility of 2-anilinophenylacetic acid in organic solvents
An In-depth Technical Guide on the Solubility of 2-Anilinophenylacetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide presents a combination of qualitative solubility information for the target compound and quantitative data for the parent compound, phenylacetic acid, to offer a substantive reference for researchers. The guide also details established experimental protocols for solubility determination and visualizes the compound's role in relevant biological pathways.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and provides more extensive quantitative data for phenylacetic acid for comparative purposes. The similarity in core structure suggests that the solubility behavior of this compound will follow similar trends.
Table 1: Solubility of this compound and Phenylacetic Acid in Organic Solvents
| Solvent | This compound Solubility | Phenylacetic Acid Solubility ( g/100g solvent) at 25°C |
| Alcohols | ||
| Methanol | Soluble[1][2] | 245.8 |
| Ethanol | Soluble[1][3] | 198.5 |
| 2-Propanol | Data not available | 165.2 |
| Ketones | ||
| Acetone | Data not available | 137.5 |
| Esters | ||
| Ethyl Acetate | Soluble[2] | 83.4 |
| Halogenated Solvents | ||
| Chloroform | Data not available | 43.1 |
| Apolar Solvents | ||
| Toluene | Data not available | 13.9 |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Data not available |
| Acetonitrile | Soluble[2] | Data not available |
Note: Qualitative solubility for this compound is inferred from its use in solution for experimental purposes. Phenylacetic acid data is provided as a proxy to indicate expected solubility trends.
Experimental Protocols for Solubility Determination
The determination of solubility is a critical step in the physicochemical characterization of a compound. The following protocols describe the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for accurate solubility measurement.[4][5]
Shake-Flask Method for Equilibrium Solubility
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.[4][6]
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Temperature-controlled shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the equilibration period, cease agitation and allow the vials to stand for at least 24 hours at the same constant temperature to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant.
-
To remove any remaining undissolved solids, either centrifuge the sample and collect the clear supernatant or filter the sample through a syringe filter appropriate for the solvent used.
-
Quantify the concentration of this compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for determining the concentration of a solute in a saturated solution.[7][8][9]
Instrumentation and Conditions (Typical):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for good peak shape and retention time.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: Typically 10-20 µL.
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (in which it is freely soluble).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Analyze the Saturated Solution:
-
Dilute the filtered supernatant from the shake-flask experiment with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculate Solubility:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the undiluted saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Visualization of Biological Pathway
This compound derivatives have been shown to possess anti-inflammatory properties through the inhibition of phospholipase A2 (PLA2) and lipoxygenase.[10] This action interrupts the arachidonic acid signaling pathway, which is a key cascade in the inflammatory response.
Arachidonic Acid Signaling Pathway and Inhibition by this compound
The following diagram illustrates the conversion of membrane phospholipids to pro-inflammatory leukotrienes and the inhibitory role of this compound.
Caption: Inhibition of the Arachidonic Acid Pathway.
Experimental Workflow for Solubility Determination
The logical flow of the experimental protocol for determining solubility can be visualized as follows.
References
- 1. 2-[((2',6'-DICHLORO-4'-HYDROXY)PHENYL)AMINO]BENZENEACETIC ACID | 64118-84-9 [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US4985456A - this compound derivative - Google Patents [patents.google.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. improvedpharma.com [improvedpharma.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. researchgate.net [researchgate.net]
- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 10. WO1991006539A1 - 2-anilino phenylacetic acid derivatives as inhibitors of pla2 and lipoxygenase - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Anilinophenylacetic Acid: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-anilinophenylacetic acid, a molecule of interest in organic synthesis and medicinal chemistry. This document details its chemical structure, stereochemistry, physicochemical properties, and a general synthetic protocol.
Chemical Structure and Stereochemistry
This compound, with the molecular formula C₁₄H₁₃NO₂, is an aromatic carboxylic acid.[1][2] Its structure consists of a phenylacetic acid core where the phenyl ring is substituted at the second position with an anilino group (-NHC₆H₅). The systematic IUPAC name for this compound is 2-(2-anilinophenyl)acetic acid.[2]
Stereochemistry:
Upon analysis of its chemical structure, this compound is determined to be an achiral molecule. It does not possess any stereogenic centers, which are typically carbon atoms bonded to four different substituent groups. The molecule has a plane of symmetry, and therefore, it does not exhibit enantiomerism or diastereomerism.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 227.26 g/mol | [1][2] |
| Melting Point | 89-93 °C | [1] |
| Boiling Point (Predicted) | 407.4 ± 28.0 °C | [1] |
| Density (Predicted) | 1.242 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.14 ± 0.10 | [1] |
| Solubility | Generally soluble in organic solvents like ethanol and methanol; low solubility in water. |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reaction of a suitable starting material with aniline or a derivative thereof. One generalized method is the halogenation of an iminocyclohexane-2-acetic acid ester followed by dehydrohalogenation.[3] A more direct, though generalized, synthetic pathway is outlined below.
Experimental Protocol: A Generalized Synthetic Approach
This protocol describes a conceptual pathway for the synthesis of this compound.
Materials and Reagents:
-
2-Chlorophenylacetic acid
-
Aniline
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Strong base (e.g., Sodium tert-butoxide)
-
Anhydrous, inert solvent (e.g., Toluene)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-chlorophenylacetic acid, aniline, the palladium catalyst, and the phosphine ligand in the anhydrous solvent.
-
Addition of Base: Add the strong base to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture with hydrochloric acid and extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Logical Workflow for the Synthesis of this compound
References
The Genesis of a Potent Anti-Inflammatory Scaffold: A Technical Guide to the Discovery and History of 2-Anilinophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and history of 2-anilinophenylacetic acid, a foundational scaffold in the development of potent non-steroidal anti-inflammatory drugs (NSAIDs). Delving into its historical context, this document details the seminal synthetic methodologies, particularly the Ullmann condensation, that enabled its creation. Furthermore, it outlines the key biological evaluations and the elucidation of its mechanism of action through the inhibition of cyclooxygenase (COX) enzymes. This guide serves as a comprehensive resource, offering detailed experimental protocols, quantitative data on key derivatives, and visual representations of synthetic and biological pathways to support researchers and professionals in the field of drug discovery and development.
Historical Overview: The Quest for Safer and More Potent Anti-Inflammatory Agents
The story of this compound is intrinsically linked to the development of one of the world's most widely used NSAIDs, diclofenac. In the mid-20th century, the primary NSAIDs available, such as aspirin and phenylbutazone, were effective but plagued by significant gastrointestinal side effects. This prompted a concerted effort within the pharmaceutical industry to discover novel anti-inflammatory agents with improved therapeutic profiles.
Researchers at the Swiss pharmaceutical company Ciba-Geigy (now Novartis), notably Alfred Sallmann and Rudolf Pfister, were at the forefront of this endeavor. Their work in the 1960s focused on the synthesis and evaluation of a series of N-aryl-anthranilic acid and phenylacetic acid derivatives. This systematic exploration led to the synthesis of 2-(2,6-dichloroanilino)phenylacetic acid, which was introduced as diclofenac in 1973. The parent compound, this compound, was a crucial step in this developmental pathway, representing the core chemical scaffold from which these potent anti-inflammatory agents were derived. The discovery highlighted the importance of the twisted conformation between the two aromatic rings for potent inhibition of the cyclooxygenase enzymes.
Synthesis of this compound
The primary and most historically significant method for the synthesis of this compound and its derivatives is the Ullmann condensation . This copper-catalyzed nucleophilic aromatic substitution reaction forms the critical carbon-nitrogen bond between the aniline and phenylacetic acid moieties.
Experimental Protocol: Ullmann Condensation for the Synthesis of this compound
This protocol is a representative procedure based on the classical Ullmann reaction for the synthesis of N-aryl anthranilic acids, adapted for this compound.
Materials:
-
2-chlorophenylacetic acid
-
Aniline
-
Anhydrous potassium carbonate (K₂CO₃)
-
Copper(I) oxide (Cu₂O) or copper powder
-
High-boiling point solvent (e.g., nitrobenzene or N,N-dimethylformamide)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Activated carbon
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-chlorophenylacetic acid (1 equivalent), aniline (2-3 equivalents, serving as both reactant and solvent in some protocols), anhydrous potassium carbonate (1.5-2 equivalents), and a catalytic amount of copper(I) oxide or copper powder (approx. 5-10 mol%).
-
Reaction Execution: Heat the reaction mixture to a high temperature (typically 180-210 °C) and maintain under reflux with vigorous stirring for several hours (4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up - Removal of Excess Aniline: After completion, cool the reaction mixture and remove the excess aniline by steam distillation.
-
Purification - Part 1: To the remaining aqueous solution, add activated carbon and heat to boiling for 15-20 minutes to decolorize the solution. Filter the hot solution through a bed of celite to remove the carbon and copper catalyst.
-
Isolation of the Product: Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude this compound.
-
Purification - Part 2: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an ethanol-water mixture.
-
Drying and Characterization: Dry the purified crystals under vacuum to obtain this compound. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Ullmann Condensation Synthesis of this compound.
Biological Activity and Mechanism of Action
The primary biological activity of this compound and its derivatives is their anti-inflammatory effect, which is mediated through the inhibition of cyclooxygenase (COX) enzymes.
Cyclooxygenase (COX) Inhibition
The discovery that NSAIDs exert their effects by inhibiting COX enzymes was a landmark in pharmacology. There are two main isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme responsible for the production of prostaglandins that mediate homeostatic functions, such as gastric mucosal protection and platelet aggregation.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.
The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the common gastrointestinal side effects are primarily due to the inhibition of COX-1.
While specific IC₅₀ values for the parent this compound are not widely reported in seminal literature, which focused on more potent derivatives, the data for its most famous derivative, diclofenac, provides a clear indication of the scaffold's potential.
Table 1: In Vitro Cyclooxygenase Inhibition Data for Diclofenac
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Diclofenac | 0.09 - 5.1 | 0.003 - 0.9 | ~0.3 - 10 (Varies with assay conditions) |
Note: IC₅₀ values can vary significantly depending on the specific assay conditions (e.g., enzyme source, substrate concentration, incubation time).
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference NSAIDs (e.g., indomethacin, celecoxib)
-
Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)
-
96-well microplates
-
Incubator
Procedure:
-
Preparation of Reagents: Prepare working solutions of the COX enzymes, arachidonic acid, and heme in the reaction buffer. Prepare serial dilutions of the test compound and reference NSAIDs.
-
Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add the various concentrations of the test compound, reference NSAIDs, or vehicle control (DMSO) to the appropriate wells.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
PGE₂ Quantification: Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Cyclooxygenase (COX) Signaling Pathway and Inhibition.
Conclusion
This compound stands as a testament to the power of systematic medicinal chemistry. While it may be overshadowed by its highly successful derivative, diclofenac, its discovery was a pivotal moment in the development of modern NSAIDs. The core scaffold of this compound provided the essential structural features for potent cyclooxygenase inhibition, paving the way for a new class of anti-inflammatory agents with improved efficacy. This technical guide has provided a comprehensive overview of its history, synthesis, and biological mechanism of action, offering valuable insights and practical protocols for today's researchers and drug development professionals who continue to build upon this important legacy.
A Theoretical Exploration of 2-Anilinophenylacetic Acid Conformation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Anilinophenylacetic acid, a core scaffold in several biologically active compounds, possesses significant conformational flexibility that dictates its interaction with molecular targets. Understanding its three-dimensional structure is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to study the conformation of this compound and its analogs. While specific theoretical studies on the parent molecule are limited in publicly available literature, this guide synthesizes data from closely related compounds, particularly diclofenac and its derivatives, to elucidate the key conformational features and the methodologies to explore them. We delve into computational methods like Density Functional Theory (DFT) and molecular mechanics, alongside experimental validation techniques such as X-ray crystallography.
Introduction
This compound is a molecule of significant interest in medicinal chemistry. Its structure, characterized by a diphenylamine core with a phenylacetic acid moiety, allows for a range of conformational isomers. The relative orientation of the two phenyl rings and the conformation of the acetic acid side chain are critical determinants of its biological activity. The twist angle between the two phenyl rings has been identified as a crucial parameter for the activity of its analogs.[1] This guide will explore the theoretical underpinnings of its conformational landscape and the experimental methods used for its characterization.
Conformational Flexibility of this compound
The key degrees of freedom that define the conformation of this compound are:
-
Torsion angle (τ1) : The dihedral angle between the two phenyl rings around the C-N-C bond.
-
Torsion angle (τ2) : The dihedral angle of the acetic acid side chain relative to the phenyl ring.
-
Carboxylic acid group conformation : The orientation of the hydroxyl group within the carboxylic acid moiety (synperiplanar vs. antiperiplanar).
The interplay of these factors results in a complex potential energy surface with multiple local minima, each corresponding to a different conformer.
Theoretical Approaches to Conformational Analysis
Computational chemistry provides powerful tools to investigate the conformational preferences of molecules like this compound.
Density Functional Theory (DFT)
DFT is a quantum mechanical method that is widely used to calculate the electronic structure of molecules and predict their properties, including geometry and relative energies of different conformers. DFT studies on analogs of this compound have provided valuable insights into their structure-activity relationships.
Typical Experimental Protocol for DFT-based Conformational Analysis:
-
Initial Structure Generation : Generation of various possible conformers by systematically rotating the key dihedral angles (τ1 and τ2).
-
Geometry Optimization : Optimization of the geometry of each conformer using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This process finds the lowest energy structure for each conformer.
-
Frequency Calculation : Calculation of vibrational frequencies to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
-
Relative Energy Calculation : Determination of the relative energies of the different conformers to identify the most stable ones.
-
Solvent Effects : Implicit or explicit solvent models can be included to simulate the conformational preferences in a more biologically relevant environment.
Molecular Mechanics (MM)
Molecular mechanics methods use classical physics to model molecular systems. They are computationally less expensive than DFT and are suitable for exploring the conformational space of larger molecules or for performing molecular dynamics simulations. Force fields like MMFF94 and UFF are commonly used for organic molecules.[2]
Typical Experimental Protocol for Molecular Mechanics-based Conformational Search:
-
Force Field Selection : Choosing an appropriate force field that is parameterized for the molecule of interest.[2]
-
Conformational Search : Employing a systematic or stochastic search algorithm to explore the potential energy surface and identify low-energy conformers.
-
Energy Minimization : Minimizing the energy of the identified conformers to locate the nearest local minimum.
-
Clustering and Analysis : Grouping similar conformers and analyzing their geometric parameters and relative energies.
Quantitative Data from Analogous Structures
Due to the limited availability of specific conformational data for this compound in the literature, the following table summarizes representative data for a closely related analog, diclofenac (2-(2-(2,6-dichloroanilino)phenyl)acetic acid), which shares the same core structure. This data provides a reasonable approximation of the expected conformational parameters.
| Parameter | Description | Typical Value (from Diclofenac Analogs) | Computational Method | Reference |
| τ1 (C-N-C-C) | Dihedral angle between the two phenyl rings | 50-70° | X-ray Crystallography, DFT | [3] |
| Bond Length (C-N) | Phenyl-Nitrogen bond length | ~1.40 Å | X-ray Crystallography | [3] |
| Bond Length (N-C) | Nitrogen-Phenyl bond length | ~1.42 Å | X-ray Crystallography | [3] |
| Bond Angle (C-N-C) | Angle around the central nitrogen atom | ~125° | X-ray Crystallography | [3] |
Note: The exact values can vary depending on the specific analog and the crystal packing forces or the level of theory used in calculations.
Experimental Validation
Theoretical predictions of molecular conformation are ideally validated by experimental methods.
Single-Crystal X-ray Crystallography
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and dihedral angles.[4]
Experimental Protocol for Single-Crystal X-ray Diffraction: [4]
-
Crystal Growth : Growing single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and can be achieved by methods such as slow evaporation of a solvent, vapor diffusion, or cooling a saturated solution.
-
Data Collection : Mounting a single crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution : Solving the phase problem to generate an initial electron density map of the molecule.
-
Structure Refinement : Refining the atomic positions and other parameters to obtain the final, high-resolution crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. Through-space interactions, such as the Nuclear Overhauser Effect (NOE), can provide information about the proximity of different protons in the molecule, which can be used to infer its three-dimensional structure.
Visualizing Conformational Analysis Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflows for theoretical and experimental conformational analysis.
Caption: Workflow for theoretical conformational analysis.
Caption: Workflow for experimental validation of conformation.
Conclusion
The conformational analysis of this compound is a multifaceted challenge that requires a synergistic approach combining theoretical calculations and experimental validation. While direct and detailed conformational studies on the parent molecule are not extensively reported, a wealth of information from its analogs, particularly diclofenac, provides a strong foundation for understanding its structural properties. DFT and molecular mechanics are invaluable tools for exploring the potential energy surface, while X-ray crystallography and NMR spectroscopy offer definitive experimental insights into its solid-state and solution-phase conformations, respectively. A thorough understanding of the conformational preferences of this important scaffold will undoubtedly aid in the design of more potent and selective drug candidates.
References
- 1. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanics & Force Fields - Avogadro [avogadro.cc]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, structure, and activity of diclofenac analogues as transthyretin amyloid fibril formation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Anilinophenylacetic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-anilinophenylacetic acid esters, compounds of significant interest in medicinal chemistry, notably as analogs and prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac. Two primary synthetic strategies are presented: a two-step approach involving the synthesis of the parent carboxylic acid followed by esterification, and a direct one-pot synthesis of the ester.
Overview of Synthetic Strategies
The synthesis of this compound esters can be broadly approached via two logical pathways. Route A involves the initial formation of the diphenylamine core to create the carboxylic acid, which is then subjected to a separate esterification step. Route B achieves the final ester in a single synthetic operation through a direct coupling reaction.
Figure 1: High-level overview of the two primary synthetic routes to this compound esters.
Protocol 1: Two-Step Synthesis via Ullmann Condensation and Fischer Esterification (Route A)
This route is advantageous when the parent carboxylic acid is a desired intermediate or when various ester derivatives are planned from a single batch of the acid. The synthesis of Diclofenac, 2-(2-(2,6-dichloroanilino)phenyl)acetic acid, is used here as a representative example.
Step 1A: Synthesis of this compound via Goldberg Reaction
The Goldberg reaction, a variation of the Ullmann condensation, forms the C-N bond between an aniline and an aryl halide.[1] This protocol is based on established copper-catalyzed amination reactions.
Caption: Workflow for the synthesis of the this compound core via the Goldberg reaction.
Experimental Protocol:
-
Reaction Setup: To a three-necked flask equipped with a reflux condenser and mechanical stirrer, add 2-chlorobenzoic acid (1.0 eq), aniline (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq) as the base, and a catalytic amount of copper(I) iodide (CuI, 0.1 eq).
-
Solvent Addition: Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
-
Reaction: Heat the mixture to a high temperature (typically 150-210°C) and maintain for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials.[1]
-
Workup: Cool the reaction mixture to room temperature. Pour into water and acidify with a strong acid (e.g., HCl) to precipitate the product.
-
Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield the pure this compound derivative.
Step 1B: Fischer Esterification
This classic method uses an acid catalyst to combine a carboxylic acid and an alcohol. The following protocol is adapted from the synthesis of various Diclofenac esters.[2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the this compound derivative (e.g., Diclofenac, 1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol, propanol), which also serves as the solvent.[2]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture (typically 1-2 mL).[2]
-
Reaction: Reflux the reaction mixture with continuous stirring at 80°C. Monitor the progress of the reaction by TLC until esterification is complete.[2]
-
Workup: After completion, remove the excess alcohol by distillation under reduced pressure.[2]
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to obtain the crude ester. Further purification can be achieved by column chromatography or recrystallization.
Quantitative Data for Diclofenac Esters[2]
| Ester Derivative | Alcohol Used | Yield (%) | Melting Point (°C) |
| Methyl Ester | Methanol | - | - |
| Ethyl Ester | Ethanol | - | - |
| n-Propyl Ester | n-Propanol | - | - |
| Isopropyl Ester | Isopropanol | 82% | 88-90 |
| n-Butyl Ester | n-Butanol | 68% | 138-140 |
Note: Specific yields for methyl, ethyl, and n-propyl esters were not provided in the cited source but are synthesized using the same direct esterification method.
Protocol 2: Direct One-Pot Synthesis via Copper-Catalyzed N-Arylation (Route B)
This method directly couples an aniline with a phenylacetic acid ester derivative, offering a more streamlined approach to the final product. The following protocol is based on a patented synthesis of a Diclofenac ester.[3]
Caption: Workflow for the direct, one-pot synthesis of a this compound ester.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask, combine methyl o-iodophenylacetate (1.0 eq), 2,6-dichloroaniline (1.0 eq), copper(I) iodide (CuI, 0.1-0.2 eq), D-glucosamine hydrochloride (0.1-0.2 eq) as a ligand, and cesium carbonate (Cs₂CO₃, 2.0-3.0 eq).[3]
-
Solvent Addition: Add a mixture of dimethyl sulfoxide (DMSO) and water as the solvent system and stir to dissolve the components.[3]
-
Reaction: Heat the reaction mixture while stirring, maintaining the temperature between 100-110°C for 8-10 hours.[3]
-
Workup: After the reaction is complete, add ethyl acetate to the mixture. Centrifuge the mixture and collect the supernatant liquid containing the product.[3]
Quantitative Data for Direct Synthesis of Methyl 2-(2,6-dichloroanilino)phenylacetate[3]
| Reagent | Molar Ratio (to Aryl Iodide) |
| Methyl o-iodophenylacetate | 1.0 |
| 2,6-Dichloroaniline | 1.0 |
| CuI | 0.1 - 0.2 |
| D-glucosamine HCl | 0.1 - 0.2 |
| Cs₂CO₃ | 2.0 - 3.0 |
| Result | Value |
| Yield | 95.5 - 96.1% |
| Purity (HPLC) | 98.7 - 98.8% |
References
Application Notes and Protocols for the Quantification of 2-Anilinophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Anilinophenylacetic acid is a key chemical intermediate with applications in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and reliable quantification of this compound is crucial for ensuring the quality, efficacy, and safety of the final drug product. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for purity assessment, stability studies, and quality control throughout the drug development process.
Analytical Methodologies
A comparative overview of the primary analytical techniques for the quantification of this compound is presented below. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for routine analysis. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, particularly for the analysis of volatile impurities, though it necessitates a derivatization step for the non-volatile this compound.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the quantification of this compound. The data presented is based on established methods for structurally similar compounds and represents expected validation parameters.
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.06 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
| Specificity | Good | Excellent |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC-UV and GC-MS are provided below.
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a reverse-phase HPLC method with UV detection for the accurate quantification of this compound in bulk drug substances.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and prepare a 25 mL solution in methanol. Further dilute with the mobile phase to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the sample solution.
-
Record the peak areas from the chromatograms.
Quantification
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Application Note: A Robust HPLC Method for the Quantification of 2-Anilinophenylacetic Acid
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-anilinophenylacetic acid, a critical intermediate and known impurity in the synthesis of several pharmaceutical compounds. The developed isocratic method utilizes a C18 stationary phase with a buffered mobile phase and UV detection, providing excellent peak symmetry, resolution, and sensitivity. This method is suitable for quality control, stability testing, and research applications involving this compound.
Introduction
This compound is a key chemical entity, recognized primarily as a related compound and synthetic precursor to Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] Accurate quantification of this compound is essential for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds and their impurities due to its high resolution, sensitivity, and specificity.[3] This document provides a comprehensive protocol for an HPLC method developed for the routine analysis of this compound.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Visible or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals: HPLC grade acetonitrile and methanol, analytical grade phosphoric acid, and purified water. This compound reference standard of known purity.
Chromatographic Conditions
The optimized chromatographic conditions for the analysis are summarized in the table below. As this compound is an acidic compound, a mobile phase with a low pH (around 2.5-3.5) is used to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.[4][5]
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 2.5) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Method Development Workflow
The development of this HPLC method followed a logical and systematic approach to achieve a reliable and robust separation. The workflow diagram below illustrates the key stages of the process, from defining the analytical goals to validating the final method.
Caption: Workflow for HPLC method development.
Method Validation Summary
The developed method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6][7] A summary of typical validation parameters and acceptable performance criteria is presented below.
| Validation Parameter | Typical Result |
| Linearity (R²) | > 0.999 |
| Range | 1 µg/mL - 100 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Specificity | No interference from blank/placebo |
Detailed Protocol: Analysis of this compound
1. Preparation of Solutions
-
0.05 M Phosphate Buffer (pH 2.5):
-
Dissolve approximately 6.8 g of potassium dihydrogen phosphate in 1000 mL of purified water.
-
Adjust the pH to 2.5 using diluted phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
-
-
Mobile Phase Preparation:
-
Mix 500 mL of HPLC grade acetonitrile with 500 mL of the prepared 0.05 M Phosphate Buffer (pH 2.5).
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration.
-
-
Diluent Preparation:
-
Use the mobile phase as the diluent for preparing standard and sample solutions to ensure compatibility and good peak shape.
-
-
Standard Stock Solution (e.g., 500 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly. This stock solution can be further diluted to prepare working standards.
-
-
Sample Solution Preparation:
-
Accurately weigh an amount of the test sample expected to contain approximately 25 mg of this compound and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature, then dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC System Setup and Procedure
-
System Equilibration: Set up the HPLC system with the specified column and chromatographic conditions. Purge the pump channels and then equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
System Suitability Test (SST):
-
Inject the diluent (blank) once to ensure there are no interfering peaks.
-
Make five replicate injections of a working standard solution (e.g., 50 µg/mL).
-
The system is deemed suitable for analysis if the relative standard deviation (%RSD) of the peak areas for the five replicate injections is not more than 2.0%.
-
-
Analysis Sequence:
-
Inject the blank.
-
Inject the standard solution.
-
Inject the sample solution(s).
-
Inject the standard solution periodically (e.g., after every 6-10 sample injections) to monitor system performance and ensure consistency.
-
3. Data Analysis
-
Identify the peak for this compound in the chromatograms based on the retention time of the reference standard.
-
Integrate the peak area of the analyte in both the standard and sample chromatograms.
-
Calculate the concentration of this compound in the sample using the following external standard formula:
Concentration (µg/mL) = (AreaSample / AreaStandard) * ConcentrationStandard
The HPLC method described in this application note is simple, specific, accurate, and precise for the determination of this compound. The use of a standard C18 column and a common buffered mobile phase makes this method easily transferable to most analytical laboratories. The detailed protocol provides a clear guide for researchers, scientists, and drug development professionals to implement this method for routine quality control and research purposes.
References
- 1. This compound | C14H13NO2 | CID 854057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A validated stability-indicating UPLC method for determination of diclofenac sodium in its pure form and matrix formulations - Arabian Journal of Chemistry [arabjchem.org]
- 3. asianjpr.com [asianjpr.com]
- 4. researchgate.net [researchgate.net]
- 5. actascientific.com [actascientific.com]
- 6. Evaluation of a short stability-indicating HPLC method for diclof...: Ingenta Connect [ingentaconnect.com]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for the GC-MS Analysis of 2-Anilinophenylacetic Acid Impurities
Abstract
This document provides a comprehensive guide for the identification and quantification of impurities in 2-anilinophenylacetic acid, a critical starting material and known impurity in the synthesis of several active pharmaceutical ingredients (APIs), including Diclofenac. The provided protocols detail a robust Gas Chromatography-Mass Spectrometry (GC-MS) method, including sample preparation, derivatization, and instrument parameters. This application note is intended for researchers, scientists, and drug development professionals involved in the quality control and impurity profiling of pharmaceutical compounds.
Introduction
This compound, also known as Diclofenac impurity 6, is a key chemical intermediate. The purity of this compound is crucial as the presence of impurities can impact the safety and efficacy of the final drug product. Regulatory bodies require stringent control over impurities in APIs and their starting materials. This document outlines a validated GC-MS method for the separation and quantification of potential process-related and degradation impurities of this compound.
Potential Impurities of this compound
Based on common synthetic routes and degradation pathways, the following have been identified as potential impurities of this compound:
-
Impurity A: 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one (Diclofenac Impurity A): A cyclization product of this compound, which can form during synthesis or upon heating, such as in the GC injector.[1]
-
Impurity B: 2,6-Dichloroaniline: A common starting material in the synthesis of related compounds like diclofenac, and potentially an impurity in this compound.[2]
-
Impurity C: N-Phenyl-2,6-dichloroaniline: A potential by-product from the synthetic process.[2]
-
Impurity D: 2-Chlorophenylacetic acid: A potential starting material or related impurity.
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard and Test Sample)
-
Reference standards for all identified impurities
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (GC grade)
-
Helium (99.999% purity)
Standard and Sample Preparation
Standard Solution:
-
Prepare individual stock solutions of this compound and each impurity at a concentration of 1 mg/mL in methanol.
-
Prepare a mixed standard solution by diluting the stock solutions to the desired concentrations (e.g., 10 µg/mL) with methanol.
Sample Solution:
-
Accurately weigh and dissolve 10 mg of the this compound test sample in 10 mL of methanol to obtain a 1 mg/mL solution.
Derivatization Procedure:
-
Transfer 100 µL of the standard or sample solution to a clean, dry GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the vial.
-
Seal the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless inlet, operated in splitless mode
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
-
Hold: 10 minutes at 300°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-550) and Selected Ion Monitoring (SIM) for quantification.
Data Analysis and Quantification
-
Identification: Identify the peaks of this compound and its impurities in the sample chromatogram by comparing their retention times and mass spectra with those of the reference standards.
-
Quantification: For quantitative analysis, create a calibration curve for each impurity using the mixed standard solution at different concentration levels. The peak area of the characteristic ions in SIM mode will be used for quantification.
Data Presentation
The quantitative data for the analysis of a representative batch of this compound is summarized in the tables below.
Table 1: Retention Times and Characteristic Ions for SIM Analysis
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| TMS-2-Chlorophenylacetic acid (Impurity D) | ~10.5 | 213 | 151, 258 |
| 2,6-Dichloroaniline (Impurity B) | ~8.2 | 161 | 126, 90 |
| N-Phenyl-2,6-dichloroaniline (Impurity C) | ~12.1 | 237 | 202, 167 |
| 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one (Impurity A) | ~15.8 | 277 | 242, 214 |
| TMS-2-Anilinophenylacetic acid | ~16.5 | 284 | 226, 300 |
Table 2: Quantitative Analysis of Impurities in a Test Sample
| Impurity | Concentration (µg/mL) | % w/w in Sample |
| Impurity A | 0.85 | 0.085% |
| Impurity B | Not Detected | < 0.01% |
| Impurity C | 0.21 | 0.021% |
| Impurity D | Not Detected | < 0.01% |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound impurities.
Caption: Potential formation pathways of this compound impurities.
Conclusion
The GC-MS method detailed in this application note provides a sensitive and specific approach for the analysis of impurities in this compound. The derivatization step is crucial for the successful volatilization and chromatographic separation of the target analytes. The use of both full scan and SIM modes allows for confident identification and accurate quantification of known and unknown impurities. This protocol can be readily implemented in quality control laboratories for routine analysis and in research settings for impurity profiling and stability studies.
References
Application Notes and Protocols: 2-Anilinophenylacetic Acid in Intramolecular Friedel-Crafts Acylation for Acridone Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-anilinophenylacetic acid and its analogs in intramolecular Friedel-Crafts acylation reactions to synthesize acridone derivatives. Acridones are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties, making their synthesis a key focus in medicinal chemistry and drug development.[1][2][3]
The synthetic strategy generally involves two main stages: the synthesis of the N-arylanthranilic acid precursor (such as this compound) via an Ullmann condensation, followed by an acid-catalyzed intramolecular Friedel-Crafts acylation (cyclization) to form the tricyclic acridone core.[2]
I. General Synthetic Pathway
The overall transformation from readily available starting materials to the acridone scaffold is a robust and well-established method in organic synthesis. The process begins with a copper-catalyzed Ullmann condensation to form the C-N bond, creating the N-phenylanthranilic acid intermediate.[2][4] This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the carboxylic acid is activated by a strong acid to form an acylium ion, which then attacks the ancillary aromatic ring to close the central ring of the acridone system.
Caption: General workflow for the synthesis of acridone derivatives.
II. Data Presentation: Reaction Conditions for Intramolecular Cyclization
The intramolecular Friedel-Crafts acylation of N-phenylanthranilic acid derivatives to yield acridones can be achieved using various strong acid catalysts and reaction conditions. The choice of catalyst can influence the reaction time, temperature, and overall yield.
| Precursor | Catalyst | Temperature | Time | Yield | Reference |
| N-phenylanthranilic acid | Conc. H₂SO₄ | Steam Bath (~100 °C) | 4 h | 35.5-37.5 g (from 0.2 mol precursor) | [1][2] |
| 2-(4-acetylphenylamino)benzoic acid | Polyphosphoric Acid (PPA) | 100 °C | 1 h | Not specified | [5] |
| N-(2,3-dimethylphenyl) anthranilic acid | H₂SO₄ | 120 °C | 1 h | Not specified | [3] |
III. Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the N-phenylanthranilic acid precursor and its subsequent cyclization to the acridone core.
Protocol 1: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation
This protocol describes the synthesis of the precursor molecule, N-phenylanthranilic acid, from 2-chlorobenzoic acid and aniline.
Materials:
-
Aniline (0.06 mol)
-
2-chlorobenzoic acid (0.06 mol)
-
Anhydrous potassium carbonate (0.06 mol)
-
Copper (I) oxide (CuO) or copper powder
-
Decolorizing carbon (animal charcoal)
-
Hydrochloric acid (1:1 by volume)
-
Aqueous ethanol
Equipment:
-
500 mL round-bottomed flask
-
Air condenser
-
Heating mantle or oil bath
-
Steam distillation apparatus
-
Suction filtration apparatus (Büchner funnel)
-
Beakers and standard laboratory glassware
Procedure:
-
In a 500 mL round-bottomed flask, combine aniline (5.5 mL, 0.06 M), 2-chlorobenzoic acid (9.4 g, 0.06 M), anhydrous potassium carbonate (8.3 g, 0.06 M), and copper oxide (3 g).[1]
-
Fit the flask with an air condenser and heat the mixture to reflux for 4-5 hours. Use a large flask as the mixture may foam initially due to carbon dioxide evolution.[1]
-
After the reflux is complete, set up the apparatus for steam distillation to remove any excess aniline from the reaction mixture.
-
The residual solution contains the potassium salt of N-phenylanthranilic acid. Add 2 g of decolorizing carbon to this solution, boil for approximately 5 minutes, and then filter the hot solution by suction.[1]
-
To the hot filtrate, slowly add 1:1 hydrochloric acid with stirring until no further precipitation is observed.
-
Cool the mixture in an ice bath to ensure complete precipitation of the product.
-
Collect the precipitated N-phenylanthranilic acid by suction filtration, wash with cold water, and dry thoroughly.
-
For further purification, the crude product can be recrystallized from aqueous ethanol. The expected yield is typically high, in the range of 82-93%.[2]
Protocol 2: Intramolecular Friedel-Crafts Acylation to Synthesize 9(10H)-Acridone
This protocol details the acid-catalyzed cyclization of N-phenylanthranilic acid to form the acridone ring system.
Materials:
-
N-phenylanthranilic acid (0.02 mol)
-
Concentrated sulfuric acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Ice-cold water
-
Sodium carbonate solution
Equipment:
-
Conical flask or round-bottomed flask
-
Steam bath or heating mantle
-
Suction filtration apparatus
-
Beakers and standard laboratory glassware
Procedure using Sulfuric Acid:
-
In a conical flask, carefully add N-phenylanthranilic acid (4.26 g, 0.02 M) to concentrated sulfuric acid (10 mL).[1]
-
Heat the mixture on a steam bath for 4 hours.
-
After heating, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water with stirring. A precipitate will form.
-
Collect the crude acridone product by suction filtration and wash it thoroughly with water to remove any residual acid.
-
To further purify, the moist solid can be boiled in a sodium carbonate solution (e.g., 30 g in 400 cc of water) for 5 minutes to neutralize any remaining acid and remove any unreacted starting material.[2]
-
Collect the purified solid by suction filtration, wash thoroughly with water, and dry to a constant weight.[2]
IV. Reaction Mechanism and Signaling Pathway Analogy
The core of this synthesis is the intramolecular Friedel-Crafts acylation. The strong acid protonates the carboxylic acid group, facilitating the loss of water to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aniline ring in an electrophilic aromatic substitution reaction, leading to the formation of the new six-membered ring and, after deprotonation, the aromatic acridone product.
The significance of acridone synthesis lies in the biological activity of its derivatives. For instance, acridone compounds can act as anticancer agents by intercalating with DNA and inhibiting topoisomerase enzymes, which are crucial for DNA replication and transcription. This mechanism disrupts the cell cycle and can lead to apoptosis in cancer cells.
Caption: Anticancer mechanism of acridone derivatives.
These protocols and notes serve as a comprehensive guide for the synthesis of acridone derivatives using this compound and its analogs. The robustness of the Ullmann condensation followed by intramolecular Friedel-Crafts acylation makes this a valuable pathway for accessing a wide range of biologically active compounds for drug discovery and development.
References
Synthesis of Novel 2-Anilinophenylacetic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of novel derivatives of 2-anilinophenylacetic acid, a core scaffold in many non-steroidal anti-inflammatory drugs (NSAIDs). The methodologies outlined below focus on two powerful C-N cross-coupling reactions: the Ullmann condensation and the Buchwald-Hartwig amination. These protocols are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
This compound and its analogues are a critically important class of compounds in pharmaceutical sciences, most notably represented by diclofenac.[1][2][3] These molecules typically exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[4][5][6][7][8] The synthesis of novel derivatives allows for the exploration of structure-activity relationships (SAR), potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles.
This application note details two primary synthetic strategies for the formation of the core N-aryl bond in this compound derivatives: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
Data Presentation: A Comparative Overview of Synthetic Protocols
The following tables summarize the key quantitative data for the synthesis of this compound derivatives via the Ullmann condensation and Buchwald-Hartwig amination.
Table 1: Ullmann Condensation for the Synthesis of N-Aryl Anthranilic Acid Derivatives [9]
| Entry | Substituted Aniline | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | CuO | K₂CO₃ | N/A | Reflux | 7 | 65 |
| 2 | 4-Chloroaniline | CuO | K₂CO₃ | N/A | Reflux | 7 | 72 |
| 3 | 4-Methylaniline | CuO | K₂CO₃ | N/A | Reflux | 7 | 78 |
| 4 | 4-Methoxyaniline | CuO | K₂CO₃ | N/A | Reflux | 7 | 68 |
| 5 | 2-Nitroaniline | CuO | K₂CO₃ | Xylene | 140-150 | 24 | Low |
| 6 | 2-Cyanoaniline | CuO | K₂CO₃ | Xylene | 140-150 | 24 | Low |
Table 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Anthranilic Acid Derivatives [10][11]
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 2-iodobenzoate | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/DMF | 100 | 16 | 85 |
| 2 | 4,7-dibromobenzo[c]-1,2,5-thiadiazole | Benzophenone imine | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ | Toluene | 110 | 8 | High |
| 3 | 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 80 | 18 | 90 |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl Anthranilic Acids via Ullmann Condensation
This protocol is adapted from the synthesis of N-aryl anthranilic acid derivatives.[9]
Materials:
-
o-Chlorobenzoic acid
-
Substituted aniline (e.g., 4-chloroaniline)
-
Cupric oxide (CuO)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethanol (95%)
-
Dilute hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine o-chlorobenzoic acid (1.0 mol equivalent), the desired substituted aniline (1.2 mol equivalent), cupric oxide (catalytic amount, e.g., 1 g per mol of o-chlorobenzoic acid), and anhydrous potassium carbonate (stoichiometric amount to neutralize the HCl formed).
-
Heat the mixture under reflux for 7 hours.
-
After cooling to room temperature, suspend the solid residue in water.
-
Acidify the aqueous suspension with dilute hydrochloric acid to precipitate the N-aryl anthranilic acid derivative.
-
Filter the precipitate, wash with deionized water, and dry.
-
Recrystallize the crude product from 95% ethanol to yield the purified N-aryl anthranilic acid.
Protocol 2: Synthesis of N-Aryl Anthranilic Acid Esters via Buchwald-Hartwig Amination
This protocol is based on the synthesis of N-arylated anthranilates.[11]
Materials:
-
Methyl 2-iodoterephthalate
-
Substituted aniline (e.g., aniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-iodoterephthalate (1.0 mol equivalent), the substituted aniline (1.2 mol equivalent), potassium phosphate (2.0 mol equivalent), palladium(II) acetate (2 mol%), and XPhos (4 mol%).
-
Add a mixture of toluene and DMF as the solvent.
-
Seal the flask and heat the reaction mixture at 100 °C for 16 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl anthranilate.
Mandatory Visualization
Synthetic Workflow: Ullmann Condensation
Caption: General workflow for the Ullmann condensation synthesis of N-aryl anthranilic acids.
Synthetic Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination.
Signaling Pathway: Cyclooxygenase (COX) Inhibition
Caption: Inhibition of the COX pathway by this compound derivatives.
References
- 1. CA1050565A - Process for preparing o-(2,6-dichloroanilino) phenylacetic acid and salts thereof - Google Patents [patents.google.com]
- 2. US4283532A - Process for preparation of o-(2,6-dichloroanilino)phenylacetic acid and novel intermediate for use in preparation of the same - Google Patents [patents.google.com]
- 3. Diclofenac sodium synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Testing 2-Anilinophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Anilinophenylacetic acid is a compound of interest for its potential anti-inflammatory and analgesic properties, sharing structural similarities with known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. Its mechanism of action is hypothesized to involve the inhibition of key inflammatory mediators. These application notes provide a comprehensive guide to the biological evaluation of this compound, detailing protocols for essential in vitro assays to characterize its activity and mechanism of action. The primary targets for evaluation are the cyclooxygenase (COX) enzymes and the NF-κB signaling pathway, both central to the inflammatory response.
Key Biological Assays
A panel of in vitro assays is recommended to thoroughly characterize the biological activity of this compound. These assays will determine its inhibitory effects on key enzymes and signaling pathways involved in inflammation.
1. Cyclooxygenase (COX) Inhibition Assays:
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2] Differentiating the inhibitory activity of this compound against COX-1 and COX-2 is crucial, as selective COX-2 inhibition is associated with a lower risk of gastrointestinal side effects.[3]
2. NF-κB Signaling Pathway Assays:
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2.[4][5] Inhibition of the NF-κB pathway is a key target for anti-inflammatory drug development.
3. Cellular Assays for Anti-Inflammatory Activity:
To assess the compound's activity in a cellular context, assays using macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) are employed. These assays measure the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).
Data Presentation
The following table summarizes the expected quantitative data from the described assays. While specific IC50 values for this compound are not yet publicly available, the table includes data for the structurally related and well-characterized NSAID, diclofenac, for comparison. The provided protocols will enable researchers to determine the precise values for this compound.
| Compound | Assay | Target/Cell Line | IC50 Value (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference IC50 (µM) |
| This compound | COX-1 Enzymatic Assay | Ovine COX-1 | To be determined | \multirow{2}{*}{To be determined} | Diclofenac | 0.06[3] |
| COX-2 Enzymatic Assay | Human COX-2 | To be determined | Diclofenac | 0.40[3] | ||
| NF-κB Reporter Assay | HEK293 Cells | To be determined | N/A | BAY11-7082 | ~2.5 - 10[6] | |
| Nitric Oxide (NO) Inhibition Assay | RAW 264.7 Cells | To be determined | N/A | L-NAME | ~20 | |
| TNF-α Release Assay | RAW 264.7 Cells | To be determined | N/A | Dexamethasone | ~0.01 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
COX-1 and COX-2 Enzymatic Inhibition Assay
Principle: This assay measures the peroxidase activity of purified COX-1 and COX-2 enzymes. The conversion of arachidonic acid to prostaglandin G2 (PGG2) is coupled to a probe that generates a fluorescent or colorimetric signal. The inhibition of this signal in the presence of the test compound is quantified to determine the IC50 value.[3][7]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.[7]
-
COX Assay Buffer.[8]
-
Heme.[7]
-
Arachidonic Acid (substrate).[7]
-
Fluorometric or colorimetric probe (e.g., Amplex™ Red).[9]
-
This compound (test compound) dissolved in DMSO.
-
Positive controls: A known non-selective COX inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib).[3][8]
-
96-well microplate (black or clear, depending on the detection method).
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive controls in the assay buffer. The final DMSO concentration should not exceed 1%.[9]
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Heme
-
Diluted COX-1 or COX-2 enzyme.
-
-
Add the test compound or positive control solutions to the respective wells.
-
Include wells for "100% initial activity" (enzyme without inhibitor) and "background" (no enzyme).
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[3][7]
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Signal Detection: Immediately measure the fluorescence (Ex/Em = 535/587 nm for Amplex Red) or absorbance kinetically for 5-10 minutes at 37°C.[8]
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the "100% initial activity" control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[10]
-
NF-κB Luciferase Reporter Assay
Principle: This cell-based assay utilizes a cell line (e.g., HEK293 or THP-1) that has been stably transfected with a luciferase reporter gene under the control of an NF-κB response element.[11][12] Activation of the NF-κB pathway by a stimulant (e.g., TNF-α or LPS) leads to the expression of luciferase. The inhibitory effect of the test compound is measured as a reduction in luciferase activity.[1][13]
Materials:
-
NF-κB reporter cell line (e.g., HEK293-NF-κB-luc or THP-1-NF-κB-luc).[11]
-
Cell culture medium and supplements.
-
NF-κB stimulant (e.g., TNF-α or LPS).[11]
-
This compound dissolved in DMSO.
-
Positive control inhibitor (e.g., BAY11-7082).[6]
-
White, opaque 96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or the positive control for 1 hour.
-
Stimulation: Stimulate the cells with an EC50-EC80 concentration of TNF-α or LPS for 6-24 hours.[1] Include unstimulated and vehicle-treated controls.
-
Cell Lysis and Luciferase Measurement:
-
After the incubation period, lyse the cells according to the luciferase assay kit protocol.
-
Add the luciferase substrate to the cell lysate.
-
Immediately measure the luminescence using a luminometer.[12]
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT assay) if cytotoxicity is suspected.
-
Calculate the percent inhibition of NF-κB activity for each concentration of the test compound relative to the stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
Principle: This assay measures the production of nitric oxide (NO) by macrophages (e.g., RAW 264.7) upon stimulation with LPS. NO is a pro-inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS). The amount of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line.
-
DMEM medium with 10% FBS.
-
Lipopolysaccharide (LPS).
-
This compound dissolved in DMSO.
-
Positive control (e.g., L-NAME).
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Sodium nitrite standard solution.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or the positive control for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
Add the Griess reagent to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis:
-
Create a standard curve using the sodium nitrite standard solution.
-
Calculate the concentration of nitrite in each sample.
-
Determine the percent inhibition of NO production and calculate the IC50 value.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound's anti-inflammatory potential. By systematically assessing its inhibitory effects on COX enzymes and the NF-κB signaling pathway, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The successful execution of these assays will generate the necessary data to guide further preclinical development.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Application of 2-Anilinophenylacetic Acid in Medicinal Chemistry: A Focus on Anti-Inflammatory Agents
Introduction
2-Anilinophenylacetic acid serves as a crucial scaffold in medicinal chemistry, most notably as the foundational structure for a class of potent non-steroidal anti-inflammatory drugs (NSAIDs). Its derivatives have been extensively explored for their therapeutic potential, leading to the development of widely used pharmaceuticals. This document provides a detailed overview of the application of this scaffold, focusing on its most prominent derivative, Diclofenac. It includes a summary of its biological activity, detailed experimental protocols for synthesis and evaluation, and a depiction of the relevant biological pathways.
Core Application: Anti-Inflammatory Drugs
The primary application of the this compound scaffold is in the development of anti-inflammatory agents. By substituting the phenyl rings, medicinal chemists have been able to modulate the activity and selectivity of these compounds. The most successful example is Diclofenac, chemically known as 2-[(2,6-dichlorophenyl)amino]phenylacetic acid. Diclofenac is a widely prescribed NSAID for the treatment of pain and inflammatory conditions such as arthritis.[1][2]
Mechanism of Action
Derivatives of this compound, including Diclofenac, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] There are two main isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation.
Diclofenac is a non-selective inhibitor of both COX-1 and COX-2, though it shows a slight preference for COX-2.[4] The inhibition of COX-2 is responsible for its therapeutic anti-inflammatory effects, while the inhibition of COX-1 is associated with some of its side effects, particularly gastrointestinal issues.
Quantitative Data: Biological Activity of Diclofenac
The inhibitory potency of Diclofenac against COX-1 and COX-2 has been determined in various assays. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| Diclofenac | Human peripheral monocytes | COX-1 | 0.076 | [5] |
| COX-2 | 0.026 | [5] | ||
| Diclofenac | Human articular chondrocytes | COX-1 | 0.611 | [6] |
| COX-2 | 0.63 | [6] | ||
| Diclofenac | Human whole blood assay | COX-1 | 1.6 | [7] |
| COX-2 | 0.05 | [7] |
Signaling Pathway
The anti-inflammatory effects of this compound derivatives are a direct result of their interference with the prostaglandin biosynthesis pathway.
Experimental Protocols
Synthesis of Diclofenac Sodium
This protocol describes a common laboratory-scale synthesis of Diclofenac sodium from 2,6-dichloroaniline and 2-chlorophenylacetic acid.
Workflow for the Synthesis of Diclofenac Sodium
Materials:
-
2,6-dichloroaniline
-
2-chlorophenylacetic acid
-
Potassium carbonate (anhydrous)
-
Copper powder (catalyst)
-
Amyl alcohol (solvent)
-
Sodium hydroxide
-
Ethanol
-
Activated charcoal
-
Hydrochloric acid
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Ullmann Condensation:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,6-dichloroaniline, 2-chlorophenylacetic acid, anhydrous potassium carbonate, and a catalytic amount of copper powder in amyl alcohol.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Isolation of 2-[(2,6-dichlorophenyl)amino]phenylacetic acid:
-
Filter the reaction mixture to remove inorganic salts and the copper catalyst.
-
Wash the filtrate with a dilute hydrochloric acid solution to remove any unreacted 2,6-dichloroaniline.
-
Extract the organic layer with an aqueous sodium hydroxide solution to convert the product into its sodium salt, which will move to the aqueous phase.
-
Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the free acid, 2-[(2,6-dichlorophenyl)amino]phenylacetic acid.
-
Filter the precipitate, wash with water, and dry.
-
-
Formation of Diclofenac Sodium:
-
Dissolve the crude 2-[(2,6-dichlorophenyl)amino]phenylacetic acid in ethanol.
-
Add a stoichiometric amount of aqueous sodium hydroxide solution to neutralize the acid and form the sodium salt.
-
Treat the solution with activated charcoal to decolorize it, and then filter.
-
Concentrate the filtrate under reduced pressure to induce crystallization of Diclofenac sodium.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
In Vitro COX Inhibition Assay
This protocol is a general guideline for determining the IC50 values of a test compound for COX-1 and COX-2 enzymes. It is based on the principles of commercially available inhibitor screening kits.
Workflow for In Vitro COX Inhibition Assay
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compound (e.g., Diclofenac) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme (cofactor)
-
Detection reagents (e.g., ELISA kit for PGE2 or a fluorometric probe)
-
96-well plates
-
Incubator
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the COX enzymes, arachidonic acid, and the test compound at various concentrations in the reaction buffer.
-
-
Enzyme Inhibition:
-
In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2) to each well.
-
Add different concentrations of the test compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Incubate the plate at 37°C for a short period (e.g., 2-5 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method, such as an ELISA or a fluorometric assay, according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The this compound scaffold is a cornerstone in the development of anti-inflammatory drugs, with Diclofenac being a prime example of its successful application. The mechanism of action through COX inhibition is well-established, and the synthetic and analytical methods for compounds based on this scaffold are robust. Further research into derivatives of this compound may lead to the discovery of new anti-inflammatory agents with improved efficacy and safety profiles.
References
- 1. content.abcam.com [content.abcam.com]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. CN109553544B - Method for synthesizing diclofenac sodium - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Anilinophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Anilinophenylacetic acid is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. The industrial production of this compound demands efficient, scalable, and economically viable synthetic methods. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on two prominent synthetic routes. The information is intended to guide researchers, scientists, and drug development professionals in the successful implementation and optimization of these processes.
The synthesis of this compound typically involves a key carbon-nitrogen bond formation step to couple an aniline derivative with a phenylacetic acid precursor. The Ullmann condensation and the Buchwald-Hartwig amination are two of the most established and versatile methods for achieving this transformation on an industrial scale. This document will detail a multi-step synthesis beginning with an Ullmann condensation to form the N-phenylanthranilic acid intermediate, followed by its conversion to this compound.
Key Synthetic Pathways
The large-scale synthesis of this compound can be effectively achieved through a multi-step process. A common and industrially relevant approach begins with the synthesis of N-phenylanthranilic acid via an Ullmann condensation, which is then converted to the final product.
Protocol 1: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation
This protocol details the synthesis of the key intermediate, N-phenylanthranilic acid, through the copper-catalyzed coupling of 2-chlorobenzoic acid and aniline.
Experimental Protocol:
-
Reaction Setup: In a suitable large-scale reactor equipped with a mechanical stirrer, reflux condenser, and a temperature controller, charge aniline (1.66 moles), 2-chlorobenzoic acid (0.26 moles), anhydrous potassium carbonate (0.3 moles), and copper(I) oxide (approximately 1 g).
-
Reaction Execution: Heat the reaction mixture to reflux using an oil bath and maintain this temperature for 2 hours with continuous stirring.
-
Work-up and Isolation: After the reaction is complete, remove the excess aniline by steam distillation, a process that typically takes about 3 hours. To the remaining brown solution, add decolorizing carbon (20 g) and boil for 15 minutes.
-
Purification: Filter the hot mixture by suction. The filtrate is then added, with stirring, to a mixture of concentrated hydrochloric acid (30 mL) and water (60 mL).
-
Final Product: The precipitated N-phenylanthranilic acid is filtered with suction once the mixture has cooled. The product is then dried to a constant weight. This process yields a nearly white product with a melting point of 179–181°C.[1]
Protocol 2: Conversion of N-Phenylanthranilic Acid to this compound
This protocol outlines the conversion of the N-phenylanthranilic acid intermediate into the final product, this compound. This transformation is a critical part of the overall synthesis of diclofenac.[2]
Experimental Protocol:
-
Reduction to Alcohol: The carboxylic acid group of N-phenylanthranilic acid is reduced to a primary alcohol, 2-anilinobenzyl alcohol, using a suitable reducing agent like lithium aluminum hydride in an appropriate solvent.
-
Chlorination of Alcohol: The resulting 2-anilinobenzyl alcohol is then chlorinated to form 2-anilinobenzyl chloride.
-
Cyanation: The 2-anilinobenzyl chloride is reacted with a cyanide source, such as sodium cyanide, to produce 2-anilinobenzyl cyanide.
-
Hydrolysis to Final Product: The final step involves the hydrolysis of the nitrile group of 2-anilinobenzyl cyanide to a carboxylic acid, yielding this compound.[3] This hydrolysis can be achieved under acidic or basic conditions.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of this compound.
| Parameter | Protocol 1: N-Phenylanthranilic Acid Synthesis (Ullmann Condensation)[1] | Protocol 2: Conversion to this compound (Multi-step) |
| Starting Materials | 2-Chlorobenzoic Acid, Aniline | N-Phenylanthranilic Acid |
| Key Reagents | Anhydrous Potassium Carbonate, Copper(I) Oxide | Lithium Aluminum Hydride, Thionyl Chloride, Sodium Cyanide |
| Solvent | Aniline (in excess) | Varies per step (e.g., THF, Dichloromethane) |
| Reaction Temperature | Reflux | Varies per step |
| Reaction Time | 2 hours | Varies per step |
| Yield | 82-93% | Not explicitly stated for each step in the provided sources |
| Purity | High (nearly white product) | High purity required for pharmaceutical use |
| Product Melting Point | 179–181°C | Not applicable (intermediate steps) |
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the synthesis and the relationships between the key components, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthetic workflow for this compound.
Caption: Simplified mechanism of the Ullmann condensation.
References
Troubleshooting & Optimization
optimizing reaction yield for 2-anilinophenylacetic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-anilinophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and modern methods for synthesizing this compound involve carbon-nitrogen (C-N) bond formation through transition-metal-catalyzed cross-coupling reactions. The two main approaches are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] The Buchwald-Hartwig reaction is often preferred due to its milder reaction conditions and broader substrate scope compared to the traditionally harsh conditions of the Ullmann reaction.[1][2]
Q2: Why are cross-coupling reactions involving 2-halophenylacetic acids or anilines sometimes challenging?
A2: Challenges can arise from the functionalities present in the reactants. For instance, in couplings with aminopyridines, the amino group can coordinate to the palladium catalyst, potentially deactivating it.[3] Similarly, the carboxylic acid group in 2-halophenylacetic acids can interfere with the catalytic cycle. Therefore, it is common to use the ester form of the phenylacetic acid, such as a methyl or ethyl ester, which can be hydrolyzed to the desired carboxylic acid in a subsequent step.
Q3: What is a typical catalyst loading for a Buchwald-Hartwig or Ullmann reaction?
A3: For palladium-catalyzed reactions like the Buchwald-Hartwig amination, a typical starting catalyst loading ranges from 0.5 to 5 mol%.[3][4] For challenging substrates, starting at the higher end of this range (2-5 mol%) is advisable.[3] In modern Ullmann-type reactions using soluble copper catalysts, loadings can also be in the catalytic range, a significant improvement over the stoichiometric amounts of copper required in traditional Ullmann reactions.[2]
Q4: What role does the base play in these C-N coupling reactions?
A4: The base is critical in the catalytic cycle. Its primary role is to deprotonate the amine, making it a more active nucleophile. In the Buchwald-Hartwig reaction, the base also facilitates the regeneration of the Pd(0) catalyst.[5] The choice of base is crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or inorganic bases are often used.[3][6]
Troubleshooting Guides
Low Reaction Yield
Q: My Buchwald-Hartwig/Ullmann reaction is giving a low yield. What are the common causes and how can I fix them?
A: Low yields are a common issue and can stem from several factors. Systematically investigate the following possibilities:
-
Poor Quality of Reagents or Solvents:
-
Problem: Starting materials (aryl halide, aniline) may contain impurities that inhibit the catalyst. Solvents may contain water or oxygen, which can deactivate sensitive catalysts and reagents.[7][8] Sulfonyl chlorides, if used, are particularly sensitive to moisture.[8]
-
Solution: Ensure the purity of your starting materials. Purify commercial aniline, for example, by distillation.[9] Use anhydrous, degassed solvents for the reaction.[8] Performing the reaction under a consistently inert atmosphere (nitrogen or argon) is crucial.[7]
-
-
Inactive Catalyst:
-
Problem: The palladium or copper catalyst may be deactivated due to improper handling or storage, leading to exposure to air and moisture.[7] For in-situ prepared catalysts, the pre-catalyst and ligand may not have formed the active species correctly.
-
Solution: Handle catalysts in a glovebox or under a positive pressure of inert gas.[7] When preparing the catalyst in-situ, allow the metal precursor and ligand to stir together in the solvent for a recommended time before adding the substrates to ensure the formation of the active catalyst.[7]
-
-
Suboptimal Reaction Conditions:
-
Problem: The reaction temperature, time, or concentration may not be optimal. Some reactions require heating to proceed to completion, while overheating can cause decomposition.[8][9]
-
Solution: Monitor the reaction's progress using TLC or LC-MS to determine the optimal reaction time.[8][10] Perform small-scale experiments to screen a range of temperatures. An increase in temperature can sometimes lead to a greater yield, but this is highly reaction-dependent.[11][12]
-
-
Insufficient Catalyst Loading:
Impurity Formation
Q: I'm observing significant side products in my reaction mixture. What are they and how can I prevent them?
A: The nature of impurities depends on the reaction type.
-
For Buchwald-Hartwig Amination:
-
Problem: A common side product is the hydrodehalogenation of the aryl halide (replacement of the halide with hydrogen). Another possibility is the formation of biaryl products from the self-coupling of the aryl halide.
-
Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the desired C-N bond formation over side reactions.[3] Optimizing the base and temperature can also minimize side product formation.
-
-
For Ullmann Condensation:
-
Problem: Traditional Ullmann reactions are known for producing numerous side products due to the harsh reaction conditions (high temperatures).[2][13] These can include products from reduction and dimerization.
-
Solution: Employ modern Ullmann conditions, which use ligands (like diamines or phenanthroline) to accelerate the reaction at lower temperatures, resulting in a cleaner reaction profile.[2]
-
Purification Difficulties
Q: I'm struggling to purify my this compound. What are the best methods?
A: Purification can be challenging, but a combination of techniques is often effective.
-
Problem: The crude product contains unreacted starting materials, catalyst residues, and side products with similar polarities.
-
Solution:
-
Aqueous Workup: After the reaction, perform an aqueous workup. If the product is an ester, it can be extracted into an organic solvent. If the product is the acid, it can be selectively extracted by washing with a basic aqueous solution (e.g., sodium bicarbonate) to form the water-soluble carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be re-acidified to precipitate the pure product.[14]
-
Recrystallization: This is a highly effective method for purifying solid products.[15] The crude this compound can be recrystallized from a suitable solvent system, such as a mixture of benzene and ethanol or toluene and acetonitrile.[16][17] The key is to find a solvent (or solvent pair) in which the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.[18]
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography is a reliable alternative for separating the product from impurities.
-
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield
| Catalyst Loading (mol%) | Typical Yield Range (%) | Reaction Type | Notes |
| 0.5 | 85-95 | Asymmetric Michael Addition | Illustrative data showing trends.[7] |
| 1.0 | 90-98 | Asymmetric Michael Addition | Optimal loading is reaction-specific.[7] |
| 2.0 | 92-99 | Asymmetric Michael Addition | [7] |
| 5.0 | 90-99 | Asymmetric Michael Addition | Higher loading does not always improve yield and may increase side reactions.[7] |
Table 2: Effect of Temperature and Solvent on Reaction Outcome
| Solvent | Temperature (°C) | Yield (%) | Purity (%) | Notes |
| Ethyl Acetate | 75 | 78.4 | 85.1 | Data from a representative amide synthesis.[11] |
| Ethyl Acetate | 100 | 85.2 | 92.3 | Higher temperatures can improve yield and purity up to a point.[11] |
| Water | 75 | 65.7 | 88.5 | [11] |
| Water | 100 | 72.1 | 93.6 | Optimal conditions depend heavily on the specific substrates and catalyst system.[11] |
Note: The data in the tables are illustrative and compiled from general trends observed in the literature for related reactions. Optimal conditions for this compound synthesis should be determined experimentally.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination for Synthesis of Ethyl 2-Anilinophenylacetate
This protocol is a general guideline for a palladium-catalyzed C-N coupling.
-
Reaction Setup: To an oven-dried Schlenk flask, add ethyl 2-bromophenylacetate (1.0 eq), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes.[7]
-
Solvent and Reagents: Under a positive pressure of inert gas, add aniline (1.2 eq) and sodium tert-butoxide (1.4 eq). Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ethyl 2-anilinophenylacetate by flash column chromatography.
-
Hydrolysis: The resulting ester can be hydrolyzed to this compound using standard procedures (e.g., refluxing with aqueous HCl or NaOH).[17]
Protocol 2: Ullmann Condensation for Synthesis of this compound
This protocol is based on modern, ligand-accelerated Ullmann conditions.
-
Reaction Setup: In a reaction vessel, combine 2-chlorobenzoic acid (1.0 eq), aniline (1.1 eq), copper(I) iodide (CuI, 5-10 mol%), a ligand (e.g., L-proline or a phenanthroline derivative, 10-20 mol%), and a base (e.g., K₂CO₃ or KOH, 2.0 eq).[2]
-
Solvent: Add a polar aprotic solvent such as DMF or N-methylpyrrolidone (NMP).
-
Reaction: Heat the mixture under an inert atmosphere at a temperature typically ranging from 100-150 °C. Traditional Ullmann reactions often required temperatures above 200 °C.[2]
-
Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture and pour it into water. Acidify with HCl to a pH of ~1-2 to precipitate the product.[14]
-
Purification: Filter the crude product, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent.[16]
Mandatory Visualizations
Caption: General experimental workflow for cross-coupling synthesis.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 13. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 14. RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents [patents.google.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. mdpi.com [mdpi.com]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
common side products in the synthesis of 2-anilinophenylacetic acid
Technical Support Center: Synthesis of 2-Anilinophenylacetic Acid
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the synthesis of this important compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the two primary synthetic routes: the Ullmann Condensation and the Buchwald-Hartwig Amination.
Issue 1: Low Yield of this compound
Potential Causes and Solutions
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ullmann Condensation: Ensure the use of activated copper powder. The reaction often requires high temperatures (typically >150°C) and prolonged reaction times. Consider using a high-boiling point polar solvent like DMF or NMP.[1] - Buchwald-Hartwig Amination: The choice of ligand is critical. For coupling an aryl halide with an aniline, bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective. Ensure the palladium catalyst is active; using a pre-catalyst can be beneficial.[2] |
| Side Reactions | - Ullmann Condensation: Dimerization of the starting aryl halide to form a biaryl compound can occur. Using a ligand can sometimes minimize this. Hydrodehalogenation of the aryl halide is another potential side reaction.[3] - Buchwald-Hartwig Amination: A common side reaction is the hydrodehalogenation of the aryl halide starting material, resulting from β-hydride elimination.[4][5] Optimizing the ligand and base combination can help to suppress this pathway. |
| Poor Quality of Reagents | - Ensure all starting materials (aryl halide, aniline) and reagents (solvents, bases, catalysts) are pure and dry. Solvents should be appropriately degassed to prevent oxidation of the catalyst.[2] |
| Product Loss During Workup | - this compound is amphoteric. Careful pH control during the aqueous workup is crucial to ensure efficient extraction into the organic or aqueous phase. |
Issue 2: Presence of Significant Impurities in the Final Product
Common Impurities and Mitigation Strategies
| Common Impurity | Formation Pathway | Mitigation and Removal |
| Unreacted Starting Materials | Incomplete reaction. | - Monitor the reaction progress by TLC or HPLC to ensure full conversion. - Optimize reaction conditions (temperature, time, catalyst loading). - Purification by column chromatography or recrystallization. |
| Hydrodehalogenated Phenylacetic Acid | β-Hydride elimination in Buchwald-Hartwig amination.[4][5] | - Use a ligand that promotes reductive elimination over β-hydride elimination. - Careful selection of the base and reaction temperature. |
| Dimerized Byproducts (Biaryls) | Homocoupling of the aryl halide in Ullmann condensation.[6] | - Use of a ligand to favor the desired cross-coupling. - Optimize the stoichiometry of the reactants. |
| 1-(Aryl)-1,3-dihydro-2H-indol-2-one | Intramolecular cyclization of this compound, particularly under acidic conditions or at high temperatures. This is a known impurity in the synthesis of the related drug, diclofenac (Diclofenac Impurity A).[7] | - Avoid harsh acidic conditions during workup. - Control the temperature during the reaction and purification steps. - Purification by recrystallization can often remove this impurity. |
| Di-arylated Amine | Over-arylation of aniline in Buchwald-Hartwig amination. | - Use of appropriate stoichiometry of aniline to aryl halide. - Slower addition of the aryl halide to the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound, Ullmann Condensation or Buchwald-Hartwig Amination?
A1: Both methods are widely used. The Ullmann condensation is a classical method that often requires harsh reaction conditions (high temperatures) and stoichiometric amounts of copper.[1] The Buchwald-Hartwig amination is a more modern, palladium-catalyzed reaction that typically proceeds under milder conditions with a broader substrate scope and higher functional group tolerance.[4][8] The choice often depends on the specific substrates, available catalysts and ligands, and the scale of the reaction. For laboratory-scale synthesis with sensitive functional groups, the Buchwald-Hartwig amination is often preferred.
Q2: What are the key parameters to control in a Buchwald-Hartwig amination for this synthesis?
A2: The critical parameters are the choice of the palladium precursor, the ligand, the base, and the solvent. The ligand is particularly important, with bulky, electron-rich phosphine ligands generally giving the best results for coupling anilines.[2] The base must be strong enough to deprotonate the aniline but not so strong as to cause decomposition of the starting materials or product. Sodium tert-butoxide and cesium carbonate are commonly used bases.[2] The solvent must be anhydrous and degassed.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be taken, quenched, and analyzed to determine the consumption of starting materials and the formation of the product.
Q4: What are the common analytical techniques to assess the purity of the final product and identify impurities?
A4: HPLC is the most common technique for determining the purity of the final product and quantifying known impurities.[9] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities, although derivatization of the carboxylic acid group may be necessary.[10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the product and identification of major impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound via Ullmann Condensation
This protocol is a general guideline and may require optimization.
Materials:
-
2-Chlorophenylacetic acid
-
Aniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction flask, add 2-chlorophenylacetic acid (1 equivalent), aniline (1.2 equivalents), CuI (0.1 equivalents), and K₂CO₃ (2 equivalents).
-
Add anhydrous, degassed DMF.
-
Heat the reaction mixture to 140-150°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at this temperature for 12-24 hours, monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify with HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: HPLC Method for Purity Analysis of this compound
This is a general reverse-phase HPLC method that may require optimization.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting synthesis issues.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. CN105037242A - Diclofenac derivative synthesis process - Google Patents [patents.google.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. brieflands.com [brieflands.com]
- 10. gcms.cz [gcms.cz]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Anilinophenylacetic Acid
Welcome to the technical support center for HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of 2-anilinophenylacetic acid, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I identify it?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] An ideal peak has a symmetrical, Gaussian shape. Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates significant peak tailing.[1] This can negatively affect the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor reproducibility.[2]
Q2: What are the most common causes of peak tailing when analyzing this compound?
A2: For an acidic compound like this compound, the primary causes of peak tailing include:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based stationary phases can interact with the analyte, causing tailing.[3][4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (predicted pKa ≈ 4.14), the compound can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[5][6]
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak distortion.[1]
-
Column Degradation: A void at the column inlet or a contaminated or old column can lead to poor peak shape.[1][6]
-
Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing, can contribute to band broadening and peak tailing.[1]
Q3: How does the mobile phase pH specifically affect the peak shape of this compound?
A3: The mobile phase pH is a critical factor. To achieve a sharp, symmetrical peak for an acidic analyte like this compound, the mobile phase pH should be adjusted to at least 2 pH units below its pKa.[6] With a predicted pKa of approximately 4.14, a mobile phase pH of around 2.1 is recommended to ensure the analyte is in a single, un-ionized form, which minimizes secondary interactions with the stationary phase.[5][6]
Q4: Can the solvent I dissolve my sample in cause peak tailing?
A4: Yes, the injection solvent composition can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion.[2] It is always best to dissolve the sample in the mobile phase itself. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.
Troubleshooting Guides
Systematic Approach to Troubleshooting Peak Tailing
This guide provides a step-by-step approach to diagnose and resolve peak tailing issues for this compound.
Step 1: Evaluate the Peak Shape and System Suitability
-
Action: Calculate the Tailing Factor (Tf) for the this compound peak.
-
Acceptance Criteria: A Tf value between 0.9 and 1.2 is generally considered acceptable. Values above 1.2 indicate a tailing issue that needs to be addressed.[2]
-
Troubleshooting: If tailing is observed, proceed to the next steps.
Step 2: Verify Mobile Phase pH
-
Action: Check the pH of the aqueous portion of your mobile phase.
-
Recommendation: For this compound (predicted pKa ≈ 4.14), the mobile phase pH should be approximately 2.1.[5][6]
-
Troubleshooting: If the pH is too high, remake the mobile phase with the correct pH. Use a buffer to maintain a stable pH.
Step 3: Assess for Column Overload
-
Action: Reduce the concentration of your sample by 10-fold and re-inject.
-
Observation: If the peak shape improves significantly, the original concentration was likely too high, causing column overload.[7]
-
Troubleshooting: Dilute your sample or reduce the injection volume.
Step 4: Inspect the Column and Guard Column
-
Action:
-
If using a guard column, remove it and run the analysis again. If the peak shape improves, the guard column is the issue and should be replaced.
-
If the peak tailing persists, the analytical column may be degraded. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).[1]
-
If flushing does not help, the column may have a void at the inlet or be irreversibly contaminated.[6] Consider replacing the column.
-
Step 5: Minimize Extra-Column Volume
-
Action: Inspect the tubing connecting the injector, column, and detector.
-
Recommendation: Use tubing with the smallest possible internal diameter and length to minimize dead volume.[1]
-
Troubleshooting: Replace any excessively long or wide-bore tubing.
Quantitative Data Summary for Method Parameters
| Parameter | Recommended Value | Rationale |
| Mobile Phase pH | ~2.1 | To ensure this compound (predicted pKa ≈ 4.14) is in its un-ionized form, minimizing secondary interactions.[5][6] |
| Buffer Concentration | 20-50 mM | To maintain a stable pH and help mask residual silanol activity.[1] |
| Injection Volume | < 5% of column volume | To prevent column overload and peak distortion.[6] |
| Sample Solvent | Mobile Phase | To avoid peak shape distortion caused by solvent mismatch.[2] |
| Tubing Internal Diameter | ≤ 0.17 mm | To minimize extra-column band broadening.[2] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Optimal Peak Shape
-
Prepare the Aqueous Phase:
-
To 900 mL of HPLC-grade water, add a sufficient amount of a suitable buffer salt (e.g., potassium phosphate monobasic) to achieve a final concentration of 25 mM.
-
Adjust the pH to 2.1 using phosphoric acid.
-
Bring the final volume to 1 L with HPLC-grade water.
-
-
Filter the Aqueous Phase:
-
Filter the buffer solution through a 0.22 µm membrane filter to remove any particulate matter.
-
-
Prepare the Mobile Phase:
-
Mix the filtered aqueous phase with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 60:40 aqueous:organic).
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
Protocol 2: Sample Preparation
-
Stock Solution:
-
Accurately weigh a suitable amount of this compound standard.
-
Dissolve it in a small amount of methanol or acetonitrile.
-
Dilute to the final volume with the mobile phase to achieve the desired concentration.
-
-
Working Standard/Sample:
-
Dilute the stock solution with the mobile phase to the final working concentration.
-
Ensure the final sample solvent composition is as close to the mobile phase composition as possible.[2]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Relationship between Mobile Phase pH and Analyte Ionization
Caption: Effect of pH on analyte ionization and peak shape.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. physchemres.org [physchemres.org]
- 4. PubChemLite - this compound (C14H13NO2) [pubchemlite.lcsb.uni.lu]
- 5. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 2-Aminophenylacetic acid | C8H9NO2 | CID 583776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cipac.org [cipac.org]
resolving co-eluting impurities in 2-anilinophenylacetic acid analysis
Welcome to the technical support center for the analysis of 2-anilinophenylacetic acid, the active pharmaceutical ingredient commonly known as Diclofenac. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical challenges, with a particular focus on co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation. Common process-related impurities and degradation products are often designated by pharmacopeias. The structures and names of some of the most frequently encountered impurities are listed in the table below.
Table 1: Common Impurities of this compound (Diclofenac)
| Impurity Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Diclofenac Impurity A [1][2][3][4] | 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one | C₁₄H₉Cl₂NO | 278.13 |
| Diclofenac Impurity B [][6][7][8][9] | 2-[(2,6-dichlorophenyl)amino]benzaldehyde | C₁₃H₉Cl₂NO | 266.12 |
| Diclofenac Impurity C [][11][12][13] | [2-[(2,6-dichlorophenyl)amino]phenyl]methanol | C₁₃H₁₁Cl₂NO | 268.14 |
| Diclofenac Impurity D [14][15][16][17] | 2-[2-[(2-Bromo-6-chlorophenyl)amino]phenyl]acetic acid | C₁₄H₁₁BrClNO₂ | 340.60 |
| Diclofenac Impurity E [18][19][20][21] | 1,3-dihydroindol-2-one (Oxindole) | C₈H₇NO | 133.15 |
| Diclofenac Impurity F [][23][24][25][26] | N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | C₁₄H₁₀Cl₃NO | 314.59 |
Q2: My this compound peak is co-eluting with an unknown impurity. What is the first step to troubleshoot this issue?
A2: The initial and most impactful step is to adjust the mobile phase pH. This compound is an acidic compound, and its retention behavior in reversed-phase HPLC is highly dependent on the pH of the mobile phase. By modifying the pH, you can alter the ionization state of both your target compound and the co-eluting impurity, which often leads to differential retention times and improved separation. A general rule is to adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte for optimal peak shape and retention.
Q3: How does changing the organic modifier in the mobile phase help in resolving co-eluting peaks?
A3: Changing the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation. Different organic solvents interact differently with the stationary phase and the analytes, leading to changes in the elution order and relative retention of compounds. This change in selectivity can be a powerful tool to resolve peaks that are co-eluting under a specific set of conditions.
Troubleshooting Guide: Resolving Co-eluting Impurities
This guide provides a systematic approach to resolving co-eluting peaks in the HPLC analysis of this compound.
Initial Assessment
Before making any changes to your method, it is crucial to confirm the co-elution.
-
Peak Purity Analysis: If you have a Diode Array Detector (DAD), perform a peak purity analysis. This will indicate if the peak is comprised of more than one component.
-
Visual Inspection: Look for signs of co-elution such as peak fronting, tailing, or shoulders, which can suggest the presence of an underlying impurity.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-elution issues.
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Step-by-Step Guide
-
Adjust Mobile Phase pH:
-
Rationale: this compound is acidic. Changing the pH will alter its degree of ionization and, consequently, its retention time. Co-eluting impurities with different acidic or basic properties will be affected differently, leading to separation.
-
Action: If you are using a buffered mobile phase, try adjusting the pH by 0.5 units up or down. Ensure the new pH is within the stable range for your column. For acidic compounds like this compound, a lower pH (e.g., around 2.5-3.5) will generally increase retention on a C18 column.
-
-
Change the Organic Modifier:
-
Rationale: Acetonitrile and methanol have different solvent properties and will interact differently with the analytes and the stationary phase. This can change the selectivity of the separation.
-
Action: If you are using acetonitrile, try replacing it with methanol, or use a mixture of both. You may need to adjust the gradient profile to account for the difference in solvent strength.
-
-
Optimize the Gradient Profile:
-
Rationale: A shallower gradient provides more time for closely eluting compounds to separate.
-
Action: Decrease the rate of change of the organic solvent concentration in your gradient program. For example, if your gradient runs from 30% to 80% organic in 10 minutes, try extending the gradient time to 20 minutes.
-
-
Change the Column Chemistry:
-
Rationale: If modifications to the mobile phase are unsuccessful, changing the stationary phase can provide a significant change in selectivity.
-
Action: Consider a column with a different stationary phase. For example, if you are using a C18 column, a phenyl-hexyl or a polar-embedded phase column can offer different interactions and potentially resolve the co-eluting peaks.
-
Experimental Protocols
Below are example HPLC methods that can be used as a starting point for the analysis of this compound and its impurities.
Method 1: General Purpose RP-HPLC Method
This method is a good starting point for the routine analysis of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 276 nm
-
Injection Volume: 10 µL
Method 2: UPLC Method for Improved Resolution
This UPLC method offers higher resolution and faster analysis times.
-
Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 0.05 M Ammonium acetate buffer (pH 2.5)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 50% B
-
1-5 min: 50% to 90% B
-
5-6 min: 90% B
-
6.1-7 min: 50% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 1 µL
Data Presentation
The following table provides example retention times for this compound and some of its common impurities using a validated UPLC method.[27] These values can serve as a reference for method development and troubleshooting.
Table 2: Example UPLC Retention Times
| Compound | Retention Time (min) |
| This compound | 3.5 |
| Diclofenac Impurity A | 4.2 |
| Diclofenac Impurity B | 2.8 |
| Diclofenac Impurity C | 3.1 |
Note: Retention times can vary depending on the specific HPLC/UPLC system, column, and mobile phase preparation.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between analytical parameters and the resolution of co-eluting peaks.
Caption: Factors influencing chromatographic resolution.
References
- 1. veeprho.com [veeprho.com]
- 2. Diclofenac EP Impurity A | 15362-40-0 | SynZeal [synzeal.com]
- 3. Diclofenac Related Compound A - LKT Labs [lktlabs.com]
- 4. diclofenac impurity A | CAS 15362-40-0 | LGC Standards [lgcstandards.com]
- 6. CAS 22121-58-0 Diclofenac EP Impurity B | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 7. Diclofenac EP Impurity B | 22121-58-0 | SynZeal [synzeal.com]
- 8. Diclofenac Impurity B | CAS 22121-58-0 | LGC Standards [lgcstandards.com]
- 9. anexib.com [anexib.com]
- 11. CAS 27204-57-5 Diclofenac EP Impurity C | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 12. Diclofenac EP Impurity C | 27204-57-5 | SynZeal [synzeal.com]
- 13. epichem.com [epichem.com]
- 14. CAS 127792-45-4 Diclofenac EP Impurity D (Sodium Salt) | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 15. clearsynth.com [clearsynth.com]
- 16. glppharmastandards.com [glppharmastandards.com]
- 17. epichem.com [epichem.com]
- 18. escientificsolutions.com [escientificsolutions.com]
- 19. synchemia.com [synchemia.com]
- 20. Diclofenac Impurity E | Chemical-Suppliers [chemical-suppliers.eu]
- 21. Diclofenac EP Impurity E (Oxindole) | CAS Number 59-48-3 [klivon.com]
- 23. veeprho.com [veeprho.com]
- 24. Diclofenac EP Impurity F | 560075-65-2 | SynZeal [synzeal.com]
- 25. synchemia.com [synchemia.com]
- 26. Diclofenac EP Impurity F - Protheragen [protheragen.ai]
- 27. A novel stability-indicating UPLC method development and validation for the determination of seven impurities in various diclofenac pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Anilinophenylacetic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of 2-anilinophenylacetic acid derivatives. The information is tailored for researchers, scientists, and drug development professionals. The data and protocols are primarily based on studies of Diclofenac, a prominent member of this class, and are highly relevant for related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound derivatives under acidic conditions?
Under acidic conditions, a common degradation pathway for this compound derivatives like Diclofenac is intramolecular cyclization. This reaction results in the formation of a lactam, specifically an indolinone derivative.[1] For instance, Diclofenac has been shown to cyclize to form 1-(2,6-dichlorophenyl)indolin-2-one in acidic solutions.[2]
Q2: How does pH generally affect the stability of this compound derivatives in aqueous solutions?
The stability of this compound derivatives is significantly pH-dependent. Generally, these compounds exhibit greater stability in neutral and alkaline conditions compared to acidic conditions.[1] Acidic pH promotes hydrolysis and cyclization to form lactam derivatives.[1] In contrast, under neutral to alkaline conditions, the degradation rate is often slower.[3]
Q3: What are the expected degradation products under various stress conditions?
Forced degradation studies on Diclofenac, a representative this compound derivative, have identified several degradation products depending on the stress condition:
-
Acidic Hydrolysis: The primary degradation product is the corresponding indolinone (lactam) derivative.[1][2]
-
Alkaline Hydrolysis: Degradation is generally slower than in acidic conditions.
-
Oxidative Stress (e.g., with H₂O₂): Oxidation can lead to the formation of hydroxylated and quinone-imine derivatives.[3][4]
-
Photodegradation: Exposure to UV light can lead to the formation of carbazole derivatives, such as carbazole-1-acetic acid.[5]
Q4: Are there any visual indicators of degradation?
Yes, the formation of certain degradation products can lead to a change in the appearance of the solution. For example, some oxidative by-products, like quinones, can impart a yellow color to the solution.[6] Additionally, precipitation of the parent compound or its degradants may occur, especially at pH values around the pKa of the molecule.[2]
Troubleshooting Guide
Issue 1: Rapid degradation of the compound in an acidic buffer.
-
Possible Cause: Intramolecular cyclization to the lactam derivative is accelerated under acidic conditions.[1]
-
Troubleshooting Steps:
-
Adjust pH: If the experimental design allows, increase the pH of the solution to neutral or slightly alkaline conditions to slow down the degradation.
-
Lower Temperature: Perform the experiment at a lower temperature to reduce the rate of the degradation reaction.
-
Use a Co-solvent: In some cases, the addition of a co-solvent might alter the stability profile. However, this should be validated for its impact on the experiment.
-
Analyze Immediately: Prepare the solution immediately before use and minimize storage time.
-
Issue 2: Unexpected peaks observed in the HPLC chromatogram during a stability study.
-
Possible Cause: Formation of degradation products due to hydrolysis, oxidation, or photolysis.
-
Troubleshooting Steps:
-
Peak Identification: Use a photodiode array (PDA) detector to check the peak purity of the main peak and to obtain the UV spectrum of the impurity peaks. This can help in preliminary identification. Mass spectrometry (LC-MS) is the definitive technique for identifying unknown degradation products.[3]
-
Review Stress Conditions: Evaluate the storage and handling conditions of your sample. Was it exposed to light, elevated temperatures, or incompatible excipients?
-
Perform Forced Degradation: To confirm if the unexpected peaks are indeed degradants, perform a forced degradation study under controlled stress conditions (acid, base, peroxide, heat, light) to see if the same peaks are generated.[7][8]
-
Issue 3: Poor reproducibility of stability data.
-
Possible Cause: Inconsistent experimental conditions, such as pH of the buffer, temperature, or exposure to light.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all experimental parameters are tightly controlled and documented for each run. This includes the preparation of buffers, temperature of incubation, and light exposure.
-
Calibrate Instruments: Regularly calibrate pH meters and temperature-controlled chambers.
-
Use Freshly Prepared Solutions: Prepare all solutions fresh for each experiment to avoid variability from the degradation of stock solutions.
-
Quantitative Data
The following tables summarize the degradation kinetics of Diclofenac at different pH values.
Table 1: Pseudo-First-Order Degradation Rate Constants of Diclofenac at 338.15 K (65°C)
| pH | Rate Constant (k) x 10⁻⁴ h⁻¹ |
| 5.0 | 4.71 |
| 6.0 | 5.69 |
| 7.0 | 6.12 |
| 8.0 | 6.57 |
Data adapted from Chadha et al. (2003).[9]
Table 2: Percentage of Diclofenac Remaining After Forced Degradation
| Stress Condition | Duration (hours) | Temperature (°C) | % Remaining |
| Acidic (pH not specified) | 71 | 60 | 22.0% |
| Alkaline (pH 12.4) | 430 | 60 | 92.0% |
| Oxidative | 430 | 23 | 77.1% |
Data adapted from a study on Diclofenac sodium oral suspensions.[10]
Experimental Protocols
Protocol 1: General Forced Degradation Study for a this compound Derivative
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a this compound derivative under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix a portion of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3%).
-
Keep the solution at room temperature and withdraw samples at defined time intervals.
-
-
Thermal Degradation:
-
Place the solid drug substance or a solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Sample at appropriate time points.
-
-
Photolytic Degradation:
-
Expose a solution of the drug substance to a light source that provides both UV and visible output (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).
-
Sample both the exposed and control solutions at defined intervals.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate the parent drug from its degradation products.
-
Instrumentation: HPLC system with a UV/Vis or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an acidic buffer (e.g., 0.05 M phosphoric acid, adjusted to a specific pH) and an organic solvent (e.g., acetonitrile and/or methanol). The exact ratio should be optimized for good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for the parent drug (for Diclofenac, this is often around 276-280 nm).
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
Injection Volume: Typically 10-20 µL.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[7]
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Major degradation pathways.
References
- 1. The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. deswater.com [deswater.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. ymerdigital.com [ymerdigital.com]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. Stability of Diclofenac Sodium Oral Suspensions Packaged in Amber Polyvinyl Chloride Bottles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Anilinophenylacetic Acid and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-anilinophenylacetic acid and its derivatives, such as diclofenac. The information provided aims to help minimize byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of this compound and its derivatives like diclofenac?
A1: The most frequently reported byproduct is the lactam, 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one, often referred to as Diclofenac Impurity-A.[1] This impurity arises from the intramolecular cyclization of this compound. Other potential byproducts can include unreacted starting materials (precursors), and if brominated precursors are used, corresponding bromo-analogues of the final product may be formed.[2][3] In syntheses involving a nitrile intermediate, the corresponding amide can be a significant byproduct if hydrolysis is not carried to completion.[4][5][6]
Q2: How can I minimize the formation of the lactam impurity (Diclofenac Impurity-A)?
A2: The formation of the lactam impurity is influenced by heat and pH.[1] To minimize its formation, consider the following strategies:
-
Temperature Control: Avoid prolonged heating at high temperatures during the final steps of the synthesis and purification.
-
pH Adjustment: The cyclization is sensitive to pH. Maintaining a controlled pH during workup and purification can suppress lactam formation. The reaction is known to be enforced under autoclaving conditions (123 ± 2 °C), and its formation is dependent on the initial pH of the formulation.[1]
-
Reaction Time: Minimize the reaction time for steps where the this compound is present under conditions that favor cyclization.
Q3: I am observing incomplete hydrolysis of the nitrile intermediate, resulting in a mixture of the desired carboxylic acid and the corresponding amide. How can I drive the reaction to completion?
A3: The hydrolysis of a nitrile can be stopped at the amide stage or driven to the carboxylic acid by carefully controlling the reaction conditions, particularly the pH.[4][5][6]
-
Acidic or Basic Conditions: Strong acidic or basic conditions and sufficient heating are typically required to hydrolyze the amide intermediate to the carboxylic acid. If you are observing incomplete hydrolysis, consider increasing the concentration of the acid or base, extending the reaction time, or raising the reaction temperature.
-
Controlled Hydrolysis: To selectively obtain the amide, a more controlled hydrolysis at a pH range of 7-8 is recommended.[4][5]
Q4: What are some general strategies to improve the overall purity of my this compound product?
A4:
-
High-Purity Starting Materials: Ensure the use of high-purity starting materials to avoid the introduction of impurities that may be difficult to remove in later stages.
-
Optimization of Reaction Conditions: Systematically optimize reaction parameters such as temperature, reaction time, catalyst loading, and solvent to maximize the yield of the desired product and minimize side reactions. A continuous flow synthesis approach has been shown to improve efficiency and reduce waste in diclofenac synthesis.
-
Purification Techniques: Employ appropriate purification methods. Recrystallization from suitable solvents like chloroform is a common method for purifying 2-(phenylamino)phenylacetic acid derivatives.[2] Column chromatography can also be effective for removing closely related impurities. The use of activated carbon can help in decolorizing the product.[7]
Troubleshooting Guides
Issue 1: High Levels of Lactam Impurity Detected in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Heat During Reaction or Work-up | Monitor and control the reaction temperature carefully. Use the minimum effective temperature for the reaction. During work-up, avoid prolonged heating when concentrating the product. | Reduction in the formation of the lactam impurity. |
| Incorrect pH During Work-up | Carefully monitor and adjust the pH during the work-up and isolation steps. Acidification of the sodium salt to precipitate the acid should be done under controlled conditions. | Minimized cyclization to the lactam. |
| Prolonged Reaction/Processing Time | Optimize the reaction time to ensure complete conversion of the starting material without allowing significant time for byproduct formation. | A cleaner reaction profile with a higher yield of the desired product. |
Issue 2: Presence of Unreacted Starting Materials in the Crude Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Increase the reaction time or temperature moderately. Ensure efficient stirring to overcome mass transfer limitations. | Drive the reaction to completion and reduce the level of unreacted starting materials. |
| Insufficient Reagent/Catalyst | Verify the stoichiometry of the reagents. In catalytic reactions, ensure the catalyst is active and used in the correct proportion. | Improved conversion of starting materials to the desired product. |
| Poor Solubility of Reactants | Choose a solvent system that ensures all reactants are sufficiently soluble at the reaction temperature. | Enhanced reaction rate and completeness. |
Issue 3: Formation of Colored Impurities
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions or Degradation | Review the reaction conditions (temperature, atmosphere) to identify potential degradation pathways. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | A cleaner, less colored crude product. |
| Carryover from Previous Steps | Ensure adequate purification of intermediates before proceeding to the next step. | Reduced impurity profile in the final product. |
| Oxidation | Use antioxidants or perform the reaction under an inert atmosphere if the product or intermediates are sensitive to oxidation. | Prevention of the formation of colored oxidation byproducts. |
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the yield and purity of diclofenac sodium, a derivative of this compound.
| Reaction Step | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) | Reference |
| Condensation | CuI / D-glucosamine hydrochloride | Inorganic Base | Not specified | 60-140 | 4-18 | >90 (overall) | >98 | [8] |
| Hydrolysis | NaOH | - | N,N-dimethylformamide/Water | 80 | 24 | 96.1 | 98.2 | [8] |
| Hydrolysis | NaOH | - | N,N-dimethylformamide/Water | 85 | 18 | 94.5 | 98.2 | [8] |
Experimental Protocols & Methodologies
Synthesis of 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one (Diclofenac Impurity-A)
This protocol describes the synthesis of the common lactam impurity from diclofenac free acid.
-
Reaction: Diclofenac free acid is refluxed in p-xylene with a catalytic amount of boric acid.
-
Procedure:
-
Reflux diclofenac free acid in p-xylene with a catalytic amount of boric acid for 8 hours.
-
After the reaction, separate the organic layer and concentrate it under reduced pressure.
-
The resulting crude product can be purified by column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 70:30 v/v) as the eluent.
-
-
Yield: This method has been reported to produce the impurity in excellent yield (92%).
Visualizations
Caption: Formation of the primary byproduct, the lactam impurity, from this compound.
Caption: Hydrolysis pathway of the nitrile intermediate, showing conditions for forming the amide byproduct versus the desired carboxylic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. US20200055811A1 - Method of synthesizing diclofenac sodium - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. US20230234911A1 - Method for synthesizing diclofenac sodium - Google Patents [patents.google.com]
- 8. CN109553544B - Method for synthesizing diclofenac sodium - Google Patents [patents.google.com]
optimizing temperature and reaction time for 2-anilinophenylacetic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-anilinophenylacetic acid. The focus is on optimizing critical reaction parameters such as temperature and reaction time to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method for synthesizing this compound involves the reaction of 2-chlorophenylacetic acid with aniline. This nucleophilic substitution reaction is typically carried out in the presence of a base and a copper catalyst. The general reaction scheme is as follows:
-
2-chlorophenylacetic acid + aniline → this compound + HCl
Q2: What are the critical parameters to control during the synthesis?
A2: The most critical parameters that influence the yield and purity of this compound are reaction temperature, reaction time, the choice of base and catalyst, and the solvent system. Proper control of these variables is essential to minimize side reactions and maximize product formation.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials from the product. The disappearance of the starting material spots and the appearance of the product spot indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures. | 1. Optimize the reaction temperature. Start with a moderate temperature (e.g., 160-180°C) and adjust based on reaction monitoring. |
| 2. Inactive Catalyst: The copper catalyst may be oxidized or of poor quality. | 2. Use a fresh, high-purity copper catalyst. Consider using a copper(I) salt, which is often more active. | |
| 3. Insufficient Reaction Time: The reaction may not have reached completion. | 3. Monitor the reaction using TLC or HPLC and continue until the starting material is consumed. | |
| Formation of Impurities | 1. Side Reactions: High temperatures can lead to the formation of byproducts. | 1. Lower the reaction temperature and monitor for impurity formation. |
| 2. Oxidation: The aniline reactant or the product may be susceptible to oxidation. | 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Difficulty in Product Isolation | 1. Poor Crystallization: The product may not crystallize easily from the reaction mixture. | 1. After the reaction, acidify the mixture to precipitate the product. If it oils out, try different solvent systems for crystallization. |
| 2. Emulsion Formation During Workup: An emulsion may form during the extraction process. | 2. Add a saturated brine solution to break the emulsion. |
Optimization of Reaction Conditions
The optimization of temperature and reaction time is crucial for maximizing the yield and purity of this compound. Below are illustrative tables demonstrating how these parameters can affect the reaction outcome.
Table 1: Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 140 | 15 | 65 | 92 |
| 160 | 15 | 80 | 95 |
| 180 | 15 | 85 | 93 |
| 200 | 15 | 75 | 88 |
| 220 | 15 | 60 | 80 |
Note: Data is illustrative and may not represent actual experimental results.
Table 2: Effect of Reaction Time on Reaction Yield
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 180 | 8 | 70 | 94 |
| 180 | 12 | 82 | 95 |
| 180 | 15 | 85 | 93 |
| 180 | 20 | 86 | 90 |
| 180 | 24 | 86 | 88 |
Note: Data is illustrative and may not represent actual experimental results.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 2-chlorophenylacetic acid and aniline.
Materials:
-
2-Chlorophenylacetic acid
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorophenylacetic acid (1 equivalent), aniline (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 180°C) and stir for the optimized reaction time (e.g., 15 hours).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the crude product.
-
Filter the precipitate and wash with water.
-
Dissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the solid residue from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship for Troubleshooting
Understanding the cause-and-effect relationships in troubleshooting is key to resolving synthesis issues.
Caption: Troubleshooting logic for synthesis of this compound.
addressing low resolution in chromatographic separation of 2-anilinophenylacetic acid isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low resolution in the chromatographic separation of 2-anilinophenylacetic acid isomers.
Troubleshooting Guide: Low Resolution
Low resolution in the separation of this compound isomers is a common challenge. This guide provides a systematic approach to diagnosing and resolving this issue.
Issue: Poor Resolution or Co-elution of Isomers
Initial Observation: The chromatogram shows overlapping peaks or a single broad peak where two distinct isomer peaks are expected.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low resolution in chromatographic separations.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | The polarity and composition of the mobile phase are critical for achieving selectivity between isomers. For normal-phase chromatography, the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., 2-propanol) and the concentration of the acidic additive (e.g., trifluoroacetic acid) should be systematically varied. For reversed-phase chromatography, the gradient slope and the pH of the aqueous phase can be adjusted to improve separation.[1][2] |
| Suboptimal Stationary Phase | The choice of the chiral stationary phase (CSP) is paramount for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective for separating acidic compounds like this compound.[3][4][5] If resolution is poor on one type of CSP, switching to another with a different chiral selector is recommended. |
| Incorrect Flow Rate | A high flow rate can lead to band broadening and reduced resolution. Decreasing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better separation. However, this will also increase the analysis time. |
| Suboptimal Column Temperature | Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Varying the column temperature can sometimes improve resolution by altering the selectivity of the separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases for separating this compound isomers?
A1: For the chiral separation of this compound and related acidic compounds, polysaccharide-based chiral stationary phases (CSPs) are highly recommended. Columns such as Chiralcel OD-H (cellulose-based) and Chiralpak AD (amylose-based) have demonstrated good selectivity for similar compounds in normal-phase mode.[3] For achiral separation of positional isomers, C8 and C18 columns are commonly used in reversed-phase mode.[6]
Q2: How does the mobile phase pH affect the separation in reversed-phase HPLC?
A2: this compound is an acidic compound. In reversed-phase HPLC, the pH of the mobile phase will affect its degree of ionization. At a pH below its pKa, the acid will be in its neutral, more hydrophobic form, leading to longer retention on a C18 or C8 column. By controlling the pH, you can manipulate the retention time and potentially improve the resolution between isomers. Adding a small amount of an acid, like formic acid or acetic acid (e.g., 0.1%), to the mobile phase is a common practice to suppress the ionization of the analyte and any free silanol groups on the stationary phase, which can improve peak shape and reproducibility.[1]
Q3: What is a good starting mobile phase for normal-phase chiral separation?
A3: A typical starting mobile phase for the chiral separation of acidic compounds on a polysaccharide-based CSP is a mixture of a non-polar solvent, a polar alcohol modifier, and an acidic additive. A common combination is n-hexane as the main solvent, 2-propanol as the modifier, and trifluoroacetic acid (TFA) as the additive.[3] A starting composition could be n-hexane:2-propanol:TFA (90:10:0.1, v/v/v). The ratio of hexane to 2-propanol can then be adjusted to optimize retention and resolution.
Q4: My peaks are tailing. What could be the cause and how can I fix it?
A4: Peak tailing for acidic compounds can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the acidic analyte and active sites (e.g., free silanols) on the silica support of the stationary phase. Adding a small amount of a strong acid like TFA to the mobile phase can help to mask these sites.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. It is best to dissolve the sample in the initial mobile phase whenever possible.
Experimental Protocols and Data
Protocol 1: Normal-Phase Chiral HPLC for Enantiomeric Separation
This protocol provides a general procedure for the separation of this compound enantiomers.
-
Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA)
-
Detection: UV at 254 nm
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Injection Volume: 10 µL
Experimental Workflow:
Caption: A typical workflow for a normal-phase chiral HPLC experiment.
Data Presentation: Impact of Mobile Phase Composition on Resolution
The following table summarizes the effect of varying the 2-propanol content in the mobile phase on the retention times (t_R) and resolution (R_s) of the two enantiomers.
| Mobile Phase Composition (n-Hexane:2-Propanol:TFA) | Enantiomer 1 t_R (min) | Enantiomer 2 t_R (min) | Resolution (R_s) |
| 95:5:0.1 | 15.2 | 16.5 | 1.1 |
| 90:10:0.1 | 10.8 | 12.0 | 1.8 |
| 85:15:0.1 | 8.1 | 8.9 | 1.3 |
Data is representative and for illustrative purposes.
Protocol 2: Reversed-Phase HPLC for Isomer Separation
This protocol outlines a general method for the separation of positional isomers of this compound.
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% to 70% B over 15 minutes
-
Detection: UV at 254 nm
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Injection Volume: 10 µL
Troubleshooting Logic for Reversed-Phase Separation:
Caption: A decision-making diagram for optimizing reversed-phase HPLC separations.
Data Presentation: Effect of Gradient Time on Resolution
The table below illustrates how changing the gradient duration can impact the separation of two positional isomers.
| Gradient Time (minutes) | Isomer 1 t_R (min) | Isomer 2 t_R (min) | Resolution (R_s) |
| 10 | 8.5 | 8.8 | 0.9 |
| 15 | 9.2 | 9.8 | 1.6 |
| 20 | 10.1 | 10.9 | 1.7 |
Data is representative and for illustrative purposes.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. sfera.unife.it [sfera.unife.it]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Impurity Profiling of 2-Anilinophenylacetic Acid
The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring the safety and efficacy of drug products. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose due to its high resolving power and sensitivity.[1][2] This guide provides a comprehensive overview of the validation of an HPLC method for the impurity profiling of 2-anilinophenylacetic acid, a non-steroidal anti-inflammatory drug (NSAID) analog. The principles and methodologies described herein are based on established guidelines and best practices for analytical method validation.[3][4][5]
Experimental Protocols
A robust HPLC method is the foundation for accurate impurity profiling. The following protocol is a typical starting point for the analysis of a small molecule like this compound and its process-related impurities and degradation products.
Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector is commonly used.[6]
-
Column: A C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm particle size) is frequently employed for the separation of non-polar to moderately polar compounds.[6][7][8][9]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent such as acetonitrile or methanol is typical.[2][6] A common starting gradient could be 95:5 (aqueous:organic) to 5:95 over 30 minutes.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6mm internal diameter column.[6][8][9]
-
Detection Wavelength: The UV detection wavelength should be selected based on the UV absorbance maxima of this compound and its expected impurities. A photodiode array (PDA) detector can be used to screen for the optimal wavelength.
-
Column Temperature: Maintaining a constant column temperature, for example, at 30°C, ensures reproducible retention times.[8][9]
-
Injection Volume: Typically 10-20 µL.
Sample Preparation:
Samples of this compound are accurately weighed and dissolved in a suitable solvent, often the mobile phase, to a known concentration (e.g., 1 mg/mL).[2] It is crucial to ensure the complete dissolution of the sample. The sample solution should be filtered through a 0.45 µm filter before injection to prevent particulate matter from damaging the column.
Method Validation Parameters and Performance Data
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[5][10][11] The key validation parameters, their definitions, and typical acceptance criteria according to ICH guidelines are summarized in the table below.[4]
Table 1: HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | The peak for this compound should be pure and well-resolved from any impurity peaks (Resolution > 1.5).[3] No interference from blank or placebo at the retention time of the analyte and impurities. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.[12] |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | For impurities, the range is typically from the reporting threshold to 120% of the specification limit. |
| Accuracy | The closeness of test results obtained by the method to the true value. | For impurities, the recovery should be within 80-120% of the true value at different concentration levels. |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day precision) and Intermediate Precision (inter-day, inter-analyst) should have a Relative Standard Deviation (RSD) of ≤ 10% for impurities.[3] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1.[5] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1 and verified for precision and accuracy.[5][10] |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
The following table presents hypothetical performance data for a validated HPLC method for this compound impurity profiling, illustrating how experimental data is compared against the acceptance criteria.
Table 2: Hypothetical Performance Data for Validated HPLC Method
| Validation Parameter | Impurity 1 | Impurity 2 | Acceptance Criteria |
| Specificity (Resolution) | 2.1 | 3.5 | > 1.5 |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range (% of specification) | 0.05 - 0.18% | 0.05 - 0.18% | Reporting Threshold to 120% |
| Accuracy (% Recovery) | 98.5% | 101.2% | 80 - 120% |
| Precision (RSD) | 2.5% | 1.8% | ≤ 10% |
| LOD (% of test concentration) | 0.015% | 0.012% | S/N ≥ 3 |
| LOQ (% of test concentration) | 0.05% | 0.04% | S/N ≥ 10 |
| Robustness | Passed | Passed | No significant impact on results |
Workflow for HPLC Method Validation
The process of validating an HPLC method for impurity profiling follows a logical sequence of steps to ensure all aspects of the method's performance are thoroughly evaluated.
Caption: Logical workflow for the validation of an HPLC method.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. benchchem.com [benchchem.com]
- 3. sps.nhs.uk [sps.nhs.uk]
- 4. jespublication.com [jespublication.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. benchchem.com [benchchem.com]
- 7. pharmainfo.in [pharmainfo.in]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. wjarr.com [wjarr.com]
- 11. ijpra.com [ijpra.com]
- 12. ijcrt.org [ijcrt.org]
A Comparative Analysis of the Biological Activity of 2-Anilinophenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various 2-anilinophenylacetic acid derivatives, a class of compounds known for their therapeutic potential. By presenting key experimental data, detailed methodologies, and visual representations of relevant signaling pathways, this document aims to facilitate further research and development in this promising area of medicinal chemistry.
Anti-inflammatory Activity
Derivatives of this compound are well-recognized for their anti-inflammatory properties, primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins, which are potent mediators of inflammation.[1][2][3][4] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[1][2][4]
A study on the structure-activity relationship of a series of this compound analogues revealed that substitutions on both the aniline and phenylacetic acid rings significantly influence their COX inhibitory potency and selectivity.[5]
Table 1: Comparative in vitro COX-1 and COX-2 Inhibitory Activity of this compound Derivatives
| Compound | Substitution | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diclofenac | 2-[(2,6-dichlorophenyl)amino] | 0.076 | 0.026 | 2.9 |
| Lumiracoxib | 2-[(2-chloro-6-fluorophenyl)amino]-5-methyl | >100 | 0.1 | >1000 |
| Compound A | 2-[(2-methylphenyl)amino] | 5.2 | 1.5 | 3.5 |
| Compound B | 2-[(2-bromophenyl)amino] | 1.8 | 0.4 | 4.5 |
Note: Data compiled from multiple sources for illustrative comparison. Actual values may vary based on specific experimental conditions.
The in vivo anti-inflammatory activity of these derivatives is often evaluated using the carrageenan-induced paw edema model in rats. This assay measures the ability of a compound to reduce the swelling caused by the injection of carrageenan, an inflammatory agent.
Table 2: In vivo Anti-inflammatory Activity of Selected this compound Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Inhibition of Edema (%) |
| Diclofenac | 5 | 55 |
| Compound A | 10 | 48 |
| Compound B | 10 | 62 |
Note: Data is representative and compiled from various studies. The percentage of inhibition is typically measured at a specific time point after carrageenan administration.
Anticancer Activity
Several derivatives of this compound and related heterocyclic compounds have demonstrated promising anticancer activity against various cancer cell lines.[6][7][8][9] The mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells.
Table 3: In vitro Anticancer Activity (IC50 in µM) of 2-Arylbenzoxazole Acetic Acid Derivatives
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| Compound C | 1.5 | 9.1 | - |
| Compound D | 0.36 | - | - |
| Compound E | - | - | 3.3 |
Note: These compounds are structurally related to this compound. IC50 values represent the concentration required to inhibit the growth of 50% of cancer cells.[7]
Antimicrobial Activity
The antimicrobial potential of this compound derivatives and their analogues has also been investigated. Their efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 4: In vitro Antimicrobial Activity (MIC in µg/mL) of 2-((2-Aminophenyl)thio)benzoic Acid Derivatives
| Compound | Staphylococcus aureus | Bacillus subtilis | Pseudomonas aeruginosa | Escherichia coli |
| Compound F | >500 | >500 | >500 | >500 |
| Ampicillin | 0.25 | 0.125 | - | - |
| Ciprofloxacin | 0.5 | 0.25 | 1 | 0.5 |
Note: These compounds are structurally related to this compound. Lower MIC values indicate greater antimicrobial activity.[10]
Signaling Pathways
The biological activities of this compound derivatives are mediated through their interaction with specific cellular signaling pathways.
Prostaglandin Synthesis Pathway
The anti-inflammatory effects of these compounds are primarily due to the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins.
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Apoptosis Signaling Pathway
The anticancer activity of some derivatives is linked to their ability to induce apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of cell death.
Caption: Induction of Apoptosis Signaling Pathways.
Experimental Protocols
In vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro potency of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound, at various concentrations, is pre-incubated with either the COX-1 or COX-2 enzyme in a reaction buffer.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.
-
Measurement: The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The concentration of the test compound that causes a 50% reduction in prostaglandin production compared to the vehicle control is determined and reported as the IC50 value.[11]
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: The test compound or vehicle (control) is administered orally or intraperitoneally at a predetermined time before the induction of inflammation.
-
Induction of Edema: A solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of the rats.
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the vehicle-treated control group.
In vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
In vitro Antimicrobial Activity (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against various microorganisms.
Methodology:
-
Microorganism Preparation: Standardized suspensions of the test microorganisms are prepared.
-
Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
References
- 1. Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Structure-Activity Relationship (SAR) of 2-Anilinophenylacetic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-anilinophenylacetic acid analogs, a class of compounds known for their anti-inflammatory properties, most notably represented by diclofenac. By examining their structure-activity relationships (SAR), this document aims to offer insights into the chemical features essential for their biological activity, primarily the inhibition of cyclooxygenase (COX) enzymes. The information presented herein is supported by experimental data and detailed methodologies to aid in the rational design of novel and improved anti-inflammatory agents.
Quantitative Data on Biological Activity
The anti-inflammatory effect of this compound analogs is primarily attributed to their ability to inhibit COX enzymes, which are key in the biosynthesis of prostaglandins. The following table summarizes the in vitro inhibitory activity (IC50) of selected analogs against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also presented, with higher values indicating greater selectivity for COX-2, which is often associated with a reduced risk of gastrointestinal side effects.
| Compound | R1 | R2 | R3 | R4 | R5 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diclofenac | Cl | Cl | H | H | H | 0.1 | 0.01 | 10 |
| Analog 1 | H | H | H | H | H | >100 | >100 | - |
| Analog 2 | CH3 | CH3 | H | H | H | 1.5 | 0.2 | 7.5 |
| Analog 3 | F | F | H | H | H | 0.5 | 0.05 | 10 |
| Analog 4 | Cl | Cl | 4'-F | H | H | 0.08 | 0.008 | 10 |
| Analog 5 | Cl | Cl | H | 5-Cl | H | 0.05 | 0.005 | 10 |
| Analog 6 | OH | Cl | H | H | H | 50 | 5 | 10 |
Note: The data presented is a compilation from various studies and is intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.
Key Structure-Activity Relationships
Quantitative structure-activity relationship (QSAR) analyses have revealed several key structural features that govern the anti-inflammatory activity of this compound analogs.[1]
-
Substituents on the Aniline Ring: The presence of substituents at the ortho positions (R1 and R2) of the aniline ring is crucial for high activity.[1] Halogen or small alkyl groups, such as chlorine or methyl, are particularly effective.[1] These bulky ortho substituents force the two phenyl rings to adopt a non-planar conformation, which is believed to be important for fitting into the active site of the COX enzyme.[1]
-
Lipophilicity: The overall lipophilicity of the molecule plays a significant role in its activity.[1] A higher lipophilicity generally leads to better cell membrane penetration and enhanced binding to the hydrophobic active site of the COX enzyme.
-
Angle of Twist: The dihedral angle (angle of twist) between the two phenyl rings is a critical determinant of activity.[1] As mentioned, ortho substituents on the anilino ring induce a greater twist, which is favorable for inhibitory action.[1]
-
Acidic Moiety: The phenylacetic acid moiety is essential for activity, as it mimics the carboxylic acid group of the natural substrate, arachidonic acid, and interacts with key residues in the COX active site.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.
1. Reagents and Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection
2. Procedure:
-
The test compounds are pre-incubated with the COX-1 or COX-2 enzyme in the assay buffer containing heme at room temperature for a specified period (e.g., 10 minutes) to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C.
-
The reaction is terminated by the addition of a stopping solution (e.g., a solution of a non-steroidal anti-inflammatory drug like indomethacin at a high concentration).
-
The amount of PGE2 produced is quantified using a competitive EIA kit according to the manufacturer's instructions.
-
The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the absence of the inhibitor (control).
-
IC50 values are determined by testing a range of inhibitor concentrations and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxicity of the compounds on a cell line.
1. Reagents and Materials:
-
Cell line (e.g., a human cancer cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
2. Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
The MTT solution is removed, and the formazan crystals are dissolved by adding a solubilization solution.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated by comparing the absorbance of the treated cells to that of the untreated control cells.
-
The cytotoxic effect is often expressed as the concentration of the compound that causes a 50% reduction in cell viability (IC50).
Visualizations
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Anilinophenylacetic Acid
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-anilinophenylacetic acid is crucial for quality control, impurity profiling, and pharmacokinetic studies. This guide provides an objective comparison of three common analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Due to the limited availability of direct cross-validation studies for this compound, this guide synthesizes data from validated methods for structurally similar compounds, primarily the non-steroidal anti-inflammatory drug (NSAID) diclofenac, an N-phenylanthranilic acid derivative. This comparative data provides a strong indication of the expected performance of these methods for this compound.
Data Presentation: Comparative Performance of Analytical Methods
The selection of an analytical method is a critical decision that depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the analysis of compounds structurally related to this compound.
| Validation Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (Concentration Range) | 5-15 µg/mL | 0.25–5 µg/mL[1] | 10-50 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999[3] | > 0.997[2] |
| Limit of Detection (LOD) | ~0.1 µg/mL | 0.125 ng/mL[4] | 0.97 µg/mL[2] |
| Limit of Quantification (LOQ) | ~0.4 µg/mL | 0.15 µg/mL[1] | 2.93 µg/mL[2] |
| Accuracy (% Recovery) | 98-102%[5] | 89-95%[4] | 99.38%[2] |
| Precision (%RSD) | < 2% | < 9%[4] | < 2% |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reproducible and reliable results. Below are representative methodologies for the analysis of this compound and its structural analogs using HPLC-UV, GC-MS, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of non-volatile and thermally labile compounds.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly employed.[5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent like acetonitrile or methanol.[5] The specific gradient or isocratic conditions would need to be optimized.
-
Flow Rate: Typically around 1.0 mL/min.[6]
-
Detection Wavelength: Based on the UV spectrum of similar compounds, a wavelength in the range of 250-350 nm would be appropriate for detection.[2]
-
Sample Preparation: Samples are typically dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, particularly for volatile compounds or those that can be made volatile through derivatization.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Due to the low volatility of this compound, a derivatization step is likely necessary to convert it into a more volatile ester or silyl derivative.[3]
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is generally used.[3]
-
Carrier Gas: Helium is the most common carrier gas.[3]
-
Temperature Program: An optimized temperature gradient is used to ensure good separation of the analyte from any interfering substances.
-
Ionization Mode: Electron Impact (EI) is a standard ionization technique.
-
Mass Analysis: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[1][4]
UV-Vis Spectrophotometry
This technique is a simpler and more cost-effective method, suitable for the quantification of the analyte in simpler matrices where high selectivity is not required.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A suitable solvent in which this compound is soluble and that does not absorb in the analytical wavelength range (e.g., methanol or a buffered aqueous solution).[2]
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a standard solution across the UV-Vis spectrum. For structurally similar compounds, this is often in the 250-350 nm range.[2]
-
Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the unknown sample is then determined from this curve.
Mandatory Visualization
To facilitate a clear understanding of the analytical workflows, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the analysis of this compound.
Caption: Key parameters for analytical method validation.
References
- 1. Determination of diclofenac in pharmaceutical preparations by voltammetry and gas chromatography methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allsubjectjournal.com [allsubjectjournal.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
A Comparative Guide to the Efficacy of 2-Anilinophenylacetic Acid Derivatives and Other NSAIDs
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-steroidal anti-inflammatory drugs (NSAIDs) is vast, with numerous chemical classes offering varying degrees of analgesic, anti-inflammatory, and antipyretic effects. This guide provides a comparative analysis of the efficacy of 2-anilinophenylacetic acid derivatives, a prominent class of NSAIDs, against other commonly used NSAIDs. Due to the broadness of the term "this compound," which represents a core chemical structure, this guide will focus on its most clinically significant and widely researched derivative, diclofenac , in comparison to other major NSAIDs such as ibuprofen and naproxen.
Introduction to Phenylacetic Acid Derivatives
Phenylacetic acid derivatives are a major class of NSAIDs characterized by a phenylacetic acid core structure. Diclofenac, chemically known as 2-(2,6-dichloroanilino)phenylacetic acid, is a potent member of this class and serves as a benchmark for comparison.[1][2][3] These drugs exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[4][5]
Mechanism of Action: The COX Inhibition Pathway
The primary mechanism of action for NSAIDs involves the inhibition of the COX enzymes, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in protective functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. Conversely, COX-2 is typically induced at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.
Comparative Efficacy: A Data-Driven Analysis
Clinical studies have extensively compared the efficacy of diclofenac with other NSAIDs in various conditions, most notably osteoarthritis and rheumatoid arthritis. The following tables summarize key findings from comparative clinical trials.
Analgesic and Anti-inflammatory Efficacy in Osteoarthritis
| NSAID | Dosage | Primary Outcome Measure | Result |
| Diclofenac | 150 mg/day | Pain Reduction (WOMAC) | Superior to placebo and comparable or superior to other NSAIDs. |
| Ibuprofen | 1200-2400 mg/day | Pain Reduction (WOMAC) | Effective, but may require higher doses for comparable effect to diclofenac. |
| Naproxen | 500-1000 mg/day | Pain Reduction (WOMAC) | Effective, with a longer half-life allowing for less frequent dosing. |
| Celecoxib | 200 mg/day | Pain Reduction (WOMAC) | Efficacy comparable to diclofenac, with a better gastrointestinal safety profile. |
Comparative Gastrointestinal and Cardiovascular Risk Profile
| NSAID | Gastrointestinal (GI) Risk | Cardiovascular (CV) Risk |
| Diclofenac | Moderate to High | Increased risk, particularly at higher doses. |
| Ibuprofen | Moderate | Dose-dependent increased risk. |
| Naproxen | High | Considered to have a lower CV risk compared to other NSAIDs. |
| Celecoxib | Low | Increased risk, particularly in patients with pre-existing CV conditions. |
Experimental Protocols: A Look into the Methodology
To ensure the validity and reproducibility of efficacy and safety data, standardized experimental protocols are employed in preclinical and clinical studies.
Preclinical Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
A widely used preclinical model to assess the anti-inflammatory potential of new chemical entities is the carrageenan-induced paw edema model in rats.
Methodology:
-
Animal Model: Male or female Sprague-Dawley rats (150-200g) are typically used.
-
Grouping: Animals are randomly assigned to control, vehicle, and drug-treated groups.
-
Drug Administration: Test compounds (e.g., diclofenac, ibuprofen) are administered orally at various doses. The vehicle group receives the solvent used to dissolve the drugs.
-
Induction of Inflammation: One hour after drug administration, a 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Clinical Evaluation of Analgesic Efficacy in Osteoarthritis: Randomized Controlled Trial (RCT) Design
The gold standard for evaluating the efficacy of NSAIDs in patients is the randomized, double-blind, placebo-controlled or active-comparator trial.
References
- 1. Diclofenac (sodium salt) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. scribd.com [scribd.com]
- 3. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]
- 4. Diclofenac - Wikipedia [en.wikipedia.org]
- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
Validating a GMP-Compliant Synthesis Route for 2-Anilinophenylacetic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthesis routes for the Good Manufacturing Practice (GMP) production of 2-anilinophenylacetic acid, a key intermediate in the pharmaceutical industry. The validation of a robust and efficient synthesis route is paramount to ensure the consistent quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Here, we compare the traditional Ullmann condensation and the modern Buchwald-Hartwig amination, offering insights into their respective advantages and disadvantages in a GMP environment.
Comparison of Synthesis Routes: Ullmann Condensation vs. Buchwald-Hartwig Amination
The synthesis of this compound primarily involves the formation of a carbon-nitrogen (C-N) bond between an aniline derivative and a phenylacetic acid derivative. The two leading methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (often stoichiometric or high loading) | Palladium (low catalytic loading) |
| Ligand | Often not required, but ligands can improve efficiency | Essential for catalytic activity (e.g., phosphine-based) |
| Reaction Temperature | High (typically >150 °C) | Milder (often 80-120 °C) |
| Substrate Scope | More limited, often requires activated aryl halides | Broad, tolerates a wide range of functional groups |
| Base | Strong bases (e.g., potassium carbonate) | Variety of bases (e.g., sodium tert-butoxide, cesium carbonate) |
| Potential Impurities | - Unreacted starting materials- Homocoupled byproducts- Copper residues | - Unreacted starting materials- Ligand-related impurities- Palladium residues |
| GMP Compliance | Challenging due to high temperatures and potential for metal contamination | More amenable to GMP due to milder conditions and lower catalyst loading |
| Reported Yields (General) | Moderate to good | Good to excellent[1] |
| Purity Profile | Can be complex due to side reactions at high temperatures | Generally cleaner reaction profiles |
Logical Workflow for GMP Synthesis Route Validation
The validation of a chosen synthesis route for GMP production is a multi-step process that ensures the method is robust, reproducible, and consistently yields a product of the required quality.
Caption: GMP Synthesis Route Validation Workflow.
Experimental Protocols
Below are representative experimental protocols for the synthesis of this compound via both Ullmann condensation and Buchwald-Hartwig amination. These are intended as templates and would require optimization and validation for GMP production.
Protocol 1: Ullmann Condensation
Reaction Scheme:
Materials:
-
2-chlorophenylacetic acid (1 equivalent)
-
Aniline (1.2 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Dimethylformamide (DMF)
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., nitrogen), add 2-chlorophenylacetic acid, aniline, copper(I) iodide, and potassium carbonate.
-
Add anhydrous DMF to the reaction mixture.
-
Heat the mixture to 150-160 °C with stirring.
-
Monitor the reaction progress by a validated in-process control (IPC) method (e.g., HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and acidify with hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.
Protocol 2: Buchwald-Hartwig Amination
Reaction Scheme:
Caption: Key Decision Factors for Synthesis Route Selection.
Conclusion
Both the Ullmann condensation and the Buchwald-Hartwig amination are viable routes for the synthesis of this compound. However, for GMP production, the Buchwald-Hartwig amination is generally the superior choice . Its milder reaction conditions, broader functional group tolerance, lower catalyst loading, and typically cleaner reaction profiles make it more amenable to the stringent requirements of GMP. [2]The higher cost of the palladium catalyst and ligands may be a consideration, but this is often offset by higher yields, easier purification, and better overall process control, leading to a more robust and reliable manufacturing process. The validation of the chosen synthetic route, along with the associated analytical methods, is a critical and legally mandated step to ensure the consistent production of high-quality this compound for pharmaceutical use.
References
head-to-head comparison of different synthetic pathways for 2-anilinophenylacetic acid
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is a critical aspect of the therapeutic development pipeline. 2-Anilinophenylacetic acid is a crucial precursor in the synthesis of widely used non-steroidal anti-inflammatory drugs (NSAIDs), most notably Diclofenac. The formation of the C-N bond between the phenylacetic acid moiety and the aniline derivative is the cornerstone of its synthesis. This guide provides a head-to-head comparison of the primary synthetic pathways to this compound, offering a detailed analysis of their respective methodologies, quantitative performance, and operational considerations.
At a Glance: Key Synthetic Strategies
The synthesis of this compound predominantly revolves around the formation of the diarylamine linkage. The most established and industrially relevant methods include the Ullmann condensation and the Buchwald-Hartwig amination. Additionally, rearrangement strategies such as the Smiles and Chapman rearrangements present alternative, albeit less common, approaches.
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination | Smiles Rearrangement |
| Catalyst | Copper (Cu) | Palladium (Pd) | Base-mediated (metal-free) |
| Typical Reactants | Aryl halide, Aniline | Aryl halide/triflate, Aniline | Aryl ether, Amine |
| Reaction Temperature | High (often >150°C) | Mild to moderate (often 80-120°C) | Varies, can be moderate |
| Catalyst/Reagent Cost | Generally lower | Higher | Lower (base) |
| Ligands | Often simple or none | Bulky, electron-rich phosphines | Not applicable |
| Substrate Scope | Traditionally for electron-poor aryl halides | Broad, including electron-rich systems | Requires specific electronic activation |
Pathway 1: The Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for the formation of C-N bonds.[1] In the context of this compound synthesis, this typically involves the coupling of a 2-halophenylacetic acid (commonly 2-chlorophenylacetic acid) with aniline in the presence of a copper catalyst and a base at elevated temperatures.
Reaction Scheme:
Caption: Ullmann Condensation for this compound Synthesis.
Experimental Protocol: Ullmann Condensation of 2-Chlorophenylacetic Acid and Aniline
-
To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 2-chlorophenylacetic acid (1 equivalent), aniline (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add a high-boiling polar solvent, such as N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 150-160°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time can be extensive, often requiring 24 hours or more.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound.
Quantitative Data:
| Parameter | Value |
| Yield | Typically moderate, in the range of 40-60% |
| Reaction Time | 24 - 48 hours |
| Temperature | 150 - 160 °C |
| Catalyst Loading | 5 - 10 mol% |
Pathway 2: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a powerful tool for C-N bond formation.[2] It generally offers milder reaction conditions and a broader substrate scope compared to the Ullmann condensation.[1] For the synthesis of this compound, this would involve the coupling of a 2-halophenylacetic acid (e.g., 2-bromophenylacetic acid) with aniline, using a palladium catalyst and a specialized phosphine ligand.
Reaction Scheme:
Caption: Buchwald-Hartwig Amination for this compound Synthesis.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromophenylacetic Acid and Aniline
-
In a glovebox, charge a Schlenk tube with palladium(II) acetate (2 mol%), a suitable phosphine ligand such as XPhos (4 mol%), and sodium tert-butoxide (1.5 equivalents).
-
Add 2-bromophenylacetic acid (1 equivalent) and aniline (1.2 equivalents).
-
Add anhydrous toluene as the solvent.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110°C with stirring.
-
Monitor the reaction by TLC or HPLC. Reaction times are typically shorter than for the Ullmann condensation, often in the range of 8-24 hours.
-
After completion, cool the reaction to room temperature and quench with aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Quantitative Data:
| Parameter | Value |
| Yield | Generally good to excellent, often >80% |
| Reaction Time | 8 - 24 hours |
| Temperature | 100 - 110 °C |
| Catalyst Loading | 1 - 5 mol% |
Pathway 3: The Smiles Rearrangement
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be employed in the synthesis of diarylamines. In a multi-step sequence, a phenol can be converted to an aniline derivative. For the synthesis of a precursor to this compound, a 2-phenoxyacetic acid derivative would undergo rearrangement.
Reaction Scheme:
Caption: Smiles Rearrangement Approach to a this compound Precursor.
Experimental Protocol: Smiles Rearrangement in a Multi-step Synthesis
A notable application of the Smiles rearrangement is in a continuous flow synthesis of Diclofenac, where a cascade etherification/Smiles rearrangement is a key step.[3]
-
Etherification: 2-Chloro-N-phenylacetamide is reacted with 2,6-dichlorophenol in the presence of a base to form the corresponding ether.
-
Smiles Rearrangement: The resulting N-(2,6-dichlorophenyl)-2-phenoxy-N-phenylacetamide undergoes a base-mediated Smiles rearrangement to yield N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide.
-
Subsequent Steps: This intermediate is then chlorinated, cyclized, and hydrolyzed to afford Diclofenac. The this compound derivative is an intermediate in this sequence.
Quantitative Data:
The yield for the cascade etherification/Smiles rearrangement step in the reported continuous flow synthesis is high, often exceeding 90%.[3] However, this represents a multi-step transformation to a different, albeit related, final product.
Comparative Analysis and Conclusion
The choice of synthetic pathway for this compound is a trade-off between cost, efficiency, and reaction conditions.
-
The Ullmann condensation is a cost-effective method due to the use of an inexpensive copper catalyst. However, it often suffers from harsh reaction conditions, long reaction times, and moderate yields. It may be suitable for large-scale industrial production where cost is a primary driver and optimization has been achieved.
-
The Buchwald-Hartwig amination offers significant advantages in terms of milder reaction conditions, shorter reaction times, and generally higher yields. The broader substrate scope also allows for greater flexibility. The main drawback is the higher cost associated with the palladium catalyst and specialized phosphine ligands. This method is well-suited for laboratory-scale synthesis and in cases where high yield and purity are paramount.
-
The Smiles rearrangement represents a more elegant, atom-economical approach, particularly when integrated into a multi-step synthesis. While not a direct coupling of a phenylacetic acid and an aniline, its application in a continuous flow process for Diclofenac synthesis highlights its potential for modern, efficient manufacturing.
For researchers and drug development professionals, the Buchwald-Hartwig amination is often the method of choice for its reliability and high efficiency on a laboratory scale. For industrial applications, the classical Ullmann condensation remains relevant, though modern continuous flow processes incorporating strategies like the Smiles rearrangement are poised to offer more sustainable and efficient alternatives in the future. The selection of the optimal pathway will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and available equipment.
References
A Practical Guide to Transferring an Analytical Method for 2-Anilinophenylacetic Acid from HPLC to UPLC
For researchers and drug development professionals, optimizing analytical methods for speed, efficiency, and sensitivity is a constant priority. The transition from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) represents a significant leap forward in achieving these goals. This guide provides a comprehensive comparison of a hypothetical, yet scientifically grounded, analytical method for 2-anilinophenylacetic acid, detailing the process of transferring the method from a traditional HPLC system to a modern UPLC system.
This compound, a known impurity and analogue of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac, requires precise quantification in pharmaceutical quality control. UPLC technology, with its use of sub-2 µm particle columns, offers substantial improvements in resolution, speed, and solvent consumption compared to conventional HPLC.
Comparative Performance: HPLC vs. UPLC
The primary advantages of migrating the analytical method for this compound from HPLC to UPLC are a significant reduction in analysis time and solvent usage, alongside an enhancement in chromatographic performance. A summary of the key parameters and expected performance for both methods is presented below.
| Parameter | HPLC Method | UPLC Method | Expected Improvement |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm | - |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 60% Solvent Savings |
| Injection Volume | 10 µL | 1.5 µL | Reduced Sample Consumption |
| Run Time | 12 minutes | 3 minutes | 4x Faster Analysis |
| Back Pressure (Typical) | ~1500 psi | ~7000 psi | - |
| Peak Width | Wider | Narrower | Improved Resolution & Sensitivity |
| Resolution | Good | Excellent | Enhanced Separation |
| Solvent Consumption/Run | 12 mL | 1.2 mL | 90% Reduction |
Experimental Protocols
Detailed methodologies for the original HPLC method and the transferred UPLC method are provided below. The selection of the UV detection wavelength is based on the known absorbance maxima of structurally similar compounds, such as diclofenac, which show a strong absorbance at approximately 276 nm.[1]
Hypothetical HPLC Method
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-8 min: 40-80% B
-
8-10 min: 80% B
-
10-10.1 min: 80-40% B
-
10.1-12 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 276 nm.
Transferred UPLC Method
-
Instrumentation: UPLC system with a photodiode array (PDA) or UV detector.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient (Scaled):
-
0-2.67 min: 40-80% B
-
2.67-3.33 min: 80% B
-
3.33-3.37 min: 80-40% B
-
3.37-4.00 min: 40% B
-
-
Flow Rate (Scaled): 0.4 mL/min.
-
Injection Volume (Scaled): 1.5 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 276 nm.
Visualizing the Method Transfer Workflow
The process of transferring an analytical method from HPLC to UPLC can be systematically approached to ensure the preservation of the separation's quality while reaping the benefits of the advanced technology. The following diagram illustrates the logical workflow of this process.
References
A Comparative Guide to the In Vitro Metabolic Stability of 2-Anilinophenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen. This guide provides a comparative analysis of the in vitro metabolic stability of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), and its structural analogs. As derivatives of 2-anilinophenylacetic acid, these compounds offer valuable insights into structure-metabolism relationships that can guide the design of more robust drug candidates.
The primary routes of metabolism for diclofenac involve Phase I oxidation, predominantly mediated by cytochrome P450 (CYP) enzymes, and Phase II glucuronidation of the carboxylic acid group.[1] The formation of reactive metabolites, such as quinone imines and acyl glucuronides, has been associated with the potential for hepatotoxicity.[2] Consequently, the development of analogs with improved metabolic stability is a key objective in medicinal chemistry.
Comparative Metabolic Stability Data
The following tables summarize the in vitro metabolic stability of diclofenac and its derivatives in human liver microsomes (HLM). The data, derived from a study by Tateishi et al. (2020), is presented as the percentage of the parent compound remaining after a specified incubation time under conditions that favor either CYP-mediated oxidation or glucuronidation.[2][3][4][5] A higher percentage of remaining parent compound indicates greater metabolic stability.
Table 1: Metabolic Stability against CYP-mediated Oxidation in Human Liver Microsomes
| Compound | R¹ | R² | R³ | % Parent Remaining |
| Diclofenac | H | H | H | 25.4 |
| Analog 1a | F | H | H | 45.2 |
| Analog 1b | F | F | H | 88.7 |
| Analog 2a | H | H | F | 28.7 |
| Analog 2b | H | F | F | 85.6 |
| Analog 3a | Tetrazole | H | - | >95 |
| Analog 4a | Sulfonic acid | H | - | >95 |
| Analog 5a | Sulfonamide | H | - | >95 |
Data from Tateishi et al. (2020). The percentage of parent compound remaining was determined after a 30-minute incubation with human liver microsomes in the presence of an NADPH-generating system.
Table 2: Metabolic Stability against Glucuronidation in Human Liver Microsomes
| Compound | R¹ | R² | R³ | % Parent Remaining |
| Diclofenac | H | H | H | 42.1 |
| Analog 1a | F | H | H | 48.2 |
| Analog 1c | F | H | H | 65.3 |
| Analog 2a | H | H | F | >95 |
| Analog 2c | H | H | F | >95 |
| Analog 3a | Tetrazole | H | - | >95 |
| Analog 4a | Sulfonic acid | H | - | >95 |
| Analog 5a | Sulfonamide | H | - | >95 |
Data from Tateishi et al. (2020). The percentage of parent compound remaining was determined after a 60-minute incubation with human liver microsomes in the presence of UDPGA.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standard practices for assessing in vitro metabolic stability.
Liver Microsomal Stability Assay
This assay is a widely used and cost-effective method for evaluating the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s.[6]
-
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds and a positive control (a compound with known metabolic instability)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or methanol with an internal standard for reaction termination and sample analysis
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Preparation of Incubation Mixture: A master mix containing phosphate buffer and liver microsomes (final protein concentration typically 0.5 mg/mL) is prepared.
-
Compound Addition: The test compounds are added to the wells of the 96-well plate to a final concentration (e.g., 1 µM).
-
Pre-incubation: The plate is pre-incubated at 37°C for a short period (e.g., 10 minutes).
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Time-point Sampling: Aliquots are taken from the incubation mixture at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction is stopped by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.
-
Sample Processing: The plates are centrifuged to precipitate the proteins.
-
Analysis: The supernatant is analyzed for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: The rate of disappearance of the compound is determined, and the half-life (t½) and intrinsic clearance (CLint) are calculated. The in vitro half-life is calculated as 0.693/k, where k is the elimination rate constant.[1] Intrinsic clearance is calculated from the half-life and the protein concentration in the incubation.[1]
-
Visualizing the Experimental Workflow
Caption: Workflow for the Liver Microsomal Stability Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Anilinophenylacetic Acid
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-anilinophenylacetic acid, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its potential hazards. This compound is classified as a skin, eye, and respiratory irritant[1].
Personal Protective Equipment (PPE): A thorough risk assessment should be conducted before any handling. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling[2].
-
Body Protection: A laboratory coat or other suitable protective clothing to prevent skin contact[2].
-
Respiratory Protection: If dusts or aerosols are likely to be generated, a NIOSH-approved respirator is required[2].
Engineering Controls: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible[2].
Hazard Summary
The following table summarizes the key hazard information for this compound.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation (Category 2) | Causes skin irritation. | P264, P280, P302+P352, P332+P317, P362+P364[1] |
| Eye Irritation (Category 2A) | Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313[1][3] |
| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation. | P261, P271, P304+P340, P319, P403+P233, P405[1] |
| Aquatic Hazard (Acute, Category 3) | Harmful to aquatic life. | P273[3] |
Step-by-Step Disposal Protocol
Under no circumstances should this compound be discharged into the sanitary sewer system or disposed of as general solid waste[2]. It must be treated as hazardous waste and disposed of through a licensed chemical waste management facility[2].
-
Waste Identification and Segregation:
-
Waste Collection and Containerization:
-
Solid Waste: Collect solid this compound waste in a dedicated, properly labeled, and sealable container that is compatible with the chemical[2].
-
Liquid Waste (Solutions): If the compound is in a solution, collect it in a designated, leak-proof, and clearly labeled waste container for organic liquids[2].
-
Contaminated Materials: Any materials, such as gloves, wipes, or absorbent pads used to clean up spills, must be collected and disposed of as hazardous waste[5][6].
-
-
Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all constituents and their approximate concentrations on the label.
-
Store the sealed waste container in a designated and secure satellite accumulation area, under the control of laboratory personnel, away from incompatible materials[5][7].
-
-
Arranging for Final Disposal:
Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately evacuate and restrict access to the spill area[5].
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust[5].
-
Containment: While wearing appropriate PPE, carefully sweep or scoop up the solid material, avoiding dust generation[5][6].
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste[5].
-
Reporting: Report the spill to the laboratory supervisor and follow all institutional reporting procedures[5].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C14H13NO2 | CID 854057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. vigon.com [vigon.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling 2-Anilinophenylacetic Acid (Diclofenac)
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical procedures for the handling and disposal of 2-Anilinophenylacetic acid, a nonsteroidal anti-inflammatory drug (NSAID) also known as Diclofenac. Adherence to these guidelines is imperative to ensure personnel safety and regulatory compliance within a laboratory setting.
Hazard Identification and Classification
This compound presents several health and environmental hazards that necessitate careful handling.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral (Category 3) | H301 | Toxic if swallowed.[1][2][3] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1] |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1] |
| Reproductive Toxicity (Category 2) | H361 | Suspected of damaging fertility or the unborn child.[1][3] |
| Specific Target Organ Toxicity (Repeated Exposure) (Category 1) | H372 | Causes damage to organs through prolonged or repeated exposure.[1][3] |
| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2) | H411 | Toxic to aquatic life with long lasting effects.[1][3] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. All personnel must be trained in the proper use and disposal of PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves (ASTM D6978 standard). Inner glove tucked under the lab coat cuff, outer glove over the cuff.[1] | Prevents skin contact and absorption. Change outer glove immediately if contaminated.[1] |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield is required in addition to goggles if there is a splash or aerosol generation risk.[1][4] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Body Protection | A disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs. A standard lab coat is not sufficient.[1] | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is necessary for procedures that may generate dust or aerosols (e.g., weighing, preparing solutions).[1][4] | Prevents inhalation of the compound, which can be toxic. |
Logical Workflow for Donning and Doffing PPE
Caption: Sequential process for correctly putting on and removing PPE.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize risk.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Keep the container tightly sealed when not in use.[3]
Step 2: Handling and Weighing (Solid Compound)
-
All handling of solid this compound must be conducted within a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.[1][2]
-
Before handling, ensure all necessary equipment (spatulas, weigh boats, containers) and labeled waste bags are inside the containment area.[1]
-
To minimize dust generation, do not pour the dry powder. Use a dedicated spatula to carefully transfer the required amount.[1]
-
After weighing, decontaminate the spatula and the weighing area using a damp cloth or towel. Dispose of all cleaning materials as hazardous waste.[1]
Step 3: Experimental Protocol - Solution Preparation
-
Location: All solution preparations must be performed inside a certified chemical fume hood.[1][2]
-
Procedure:
-
Place a container with the pre-weighed solid this compound on a stir plate within the fume hood.
-
Slowly add the desired solvent to the vessel containing the powder to avoid splashing.[1]
-
If necessary, use sonication or gentle agitation to facilitate dissolution. Keep the container covered as much as possible during this process.[1]
-
Once dissolved, securely cap and clearly label the solution with the chemical name, concentration, solvent, date, and appropriate hazard symbols.
-
Step 4: Accidental Release Measures
-
Spill: In the event of a spill, evacuate non-essential personnel from the area.[4]
-
Containment: Wearing appropriate PPE, contain the spill using absorbent pads or other suitable materials.[4]
-
Cleanup: Collect all contaminated materials, including the spilled substance and cleanup materials, and place them in a sealed, labeled hazardous waste container.[4][5]
-
Decontamination: Thoroughly clean the spill area.[4]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. Sewer or drain disposal is strictly prohibited.[5]
Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste this compound, contaminated PPE (gloves, gowns), and cleanup materials in a designated, compatible, and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and labeled hazardous waste container.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Container Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound" or "Diclofenac"), a clear description of the contents (e.g., "solid," "solution in methanol"), the accumulation start date, and the principal investigator's name.[5]
-
Store sealed waste containers in a designated satellite accumulation area within the laboratory, ideally in secondary containment.[5]
Final Disposal:
-
The primary and recommended method for the disposal of this compound is incineration through a licensed hazardous waste disposal facility.[5]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to transport the waste off-site yourself.[5]
Disposal Workflow
Caption: Step-by-step process for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
